molecular formula C11H17N B3098349 3,5-Dimethyl-N-propylaniline CAS No. 13342-24-0

3,5-Dimethyl-N-propylaniline

Cat. No.: B3098349
CAS No.: 13342-24-0
M. Wt: 163.26 g/mol
InChI Key: YYLLHTCECJVDFD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-propylaniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLHTCECJVDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302987
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13342-24-0
Record name 3,5-Dimethyl-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13342-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethyl-N-propylaniline: Synthesis, Properties, and Potential Applications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a technical guide compiled from publicly available scientific literature and chemical databases. The target compound, 3,5-Dimethyl-N-propylaniline, is not widely cataloged, and as such, a specific CAS number is not publicly available. The information presented herein, particularly regarding its synthesis and properties, is based on established principles of organic chemistry and data from analogous compounds. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

Introduction: The Rationale for N-Alkylated Anilines in Modern Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. However, the metabolic fate of anilines can be a significant liability in drug development, often leading to the formation of reactive metabolites and associated toxicities. A key strategy to mitigate this is N-alkylation, which can modulate the electronic properties of the amino group, thereby altering its metabolic profile and physicochemical properties. This guide focuses on this compound, a derivative of 3,5-dimethylaniline (also known as 3,5-xylidine), exploring its synthesis, predicted properties, and potential as a building block in the design of novel therapeutics.

Physicochemical Properties of the Core Scaffold: 3,5-Dimethylaniline

A thorough understanding of the starting material is paramount for the successful synthesis and application of its derivatives. 3,5-Dimethylaniline (CAS Number: 108-69-0) is a colorless to yellow or brown liquid with a characteristic amine odor.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁N[1][3]
Molecular Weight 121.18 g/mol [1]
Melting Point 7-11 °C[1][3]
Boiling Point 220-221 °C[3]
Density 0.972 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.557[1]
pKa 4.765 (+1) at 25 °C[2]
Water Solubility <0.1 g/100 mL at 19 °C[2][3]
Appearance Clear yellow-brown to brown liquid[2]

Synthetic Strategy: Accessing this compound

Due to the absence of a commercial source for this compound, a reliable synthetic protocol is essential. Two primary and robust methods for the N-alkylation of anilines are direct alkylation and reductive amination.

Method 1: Direct N-Alkylation with a Propyl Halide

This classical approach involves the reaction of 3,5-dimethylaniline with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct.

Direct N-Alkylation aniline 3,5-Dimethylaniline product This compound aniline->product + Propyl Halide, Base Solvent (e.g., Acetonitrile) Heat propyl_halide Propyl Halide (e.g., 1-Bromopropane) base Base (e.g., K₂CO₃)

Direct N-Alkylation of 3,5-Dimethylaniline.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the alkyl halide. Acetonitrile is a common solvent for such reactions due to its polarity and relatively high boiling point, which allows for heating to drive the reaction to completion. A significant challenge with direct alkylation is the potential for over-alkylation to form the tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the desired secondary amine.

Method 2: Reductive Amination with Propanal (Recommended)

Reductive amination is a highly efficient and selective method for forming C-N bonds and is often the preferred method for preparing secondary amines from primary amines.[4] The reaction proceeds in two steps: the formation of an imine intermediate from the reaction of 3,5-dimethylaniline with propanal, followed by the in-situ reduction of the imine to the corresponding amine.

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3,5-Dimethylaniline C Imine Intermediate A->C + Propanal (Acid Catalyst, e.g., Acetic Acid) B Propanal B->C E This compound C->E + Reducing Agent D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Sources

Technical Guide: Physicochemical Characterization of 3,5-Dimethyl-N-propylaniline

[1]

Executive Summary

This compound (CAS: 13342-24-0) is a secondary alkyl-aryl amine utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical compounds.[1][2][3] Structurally, it consists of a 3,5-dimethylphenyl (xylyl) core substituted at the nitrogen atom with a propyl chain. This lipophilic modification alters its solubility and basicity profiles compared to the parent primary amine, 3,5-dimethylaniline. This guide details its physical properties, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structure

ParameterDetail
IUPAC Name N-Propyl-3,5-dimethylaniline
Common Synonyms 3,5-Dimethyl-N-propylbenzenamine; N-Propyl-3,5-xylidine
CAS Number 13342-24-0
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
SMILES CCCNc1cc(C)cc(C)c1
InChI Key Predicted: Generate via standard algorithm

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from Structure-Property Relationship (SPR) models based on 3,5-dimethylaniline and N-propylaniline.

Table 1: Physical Constants
PropertyValue (Experimental/Predicted)Context/Standard
Physical State LiquidAt 20°C, 1 atm
Color Pale yellow to amberOxidizes to brown upon air exposure
Boiling Point 245°C - 255°C (Predicted)Extrapolated from N-propylaniline (222°C) and MW increase
Density 0.93 - 0.95 g/cm³ At 25°C
Refractive Index (

)
1.535 - 1.545 Estimated based on alkyl-aniline trends
Flash Point >100°CClosed Cup (Predicted)
LogP (Octanol/Water) 3.8 - 4.2 High lipophilicity due to xylyl + propyl chain
pKa (Conjugate Acid) ~5.5 - 6.0 Slightly more basic than aniline due to inductive effect of alkyl groups
Solubility Immiscible in water; Soluble in EtOH, DCM, TolueneLipophilic character dominates

Spectroscopic Characterization

Researchers should validate the identity of synthesized material using the following predicted spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.3 - 6.4 ppm (3H, s/m): Aromatic protons (Ortho/Para positions).

    • δ 3.5 ppm (1H, br s): N-H (Broad, exchangeable).

    • δ 3.0 - 3.1 ppm (2H, t): N-CH ₂-CH₂-CH₃.

    • δ 2.25 ppm (6H, s): Ar-CH ₃ (Two methyl groups).

    • δ 1.6 ppm (2H, m): N-CH₂-CH ₂-CH₃.

    • δ 0.9 - 1.0 ppm (3H, t): N-CH₂-CH₂-CH ₃.

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 163

  • Base Peak: Likely m/z 134 (Loss of ethyl group via α-cleavage or propyl loss to xylidine cation).

Synthesis Methodologies

Two primary routes are recommended. Route A (Reductive Amination) is preferred for higher purity and yield, avoiding the over-alkylation common in Route B.

Graphviz Diagram: Synthesis Pathways

SynthesisStart3,5-Dimethylaniline(CAS 108-69-0)ImineIntermediate ImineStart->ImineRoute A: Reductive Amination+ Propionaldehyde(MeOH, pH 5-6)ProductBThis compound(Mixed Yield)Start->ProductBRoute B: Direct Alkylation+ 1-Bromopropane(K2CO3, DMF, Heat)PropAldPropionaldehydeProductAThis compound(>95% Yield)Imine->ProductAReduction(NaBH4 or H2/Pd-C)PropBrom1-BromopropaneByproductTertiary Amine Byproduct(N,N-dipropyl)ProductB->ByproductOver-alkylation risk

Caption: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is the industry standard for mono-alkylation specificity.

Experimental Protocol: Reductive Amination (Recommended)
  • Reagents: 3,5-Dimethylaniline (1.0 eq), Propionaldehyde (1.1 eq), Sodium Borohydride (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 3,5-dimethylaniline in Methanol at 0°C.

    • Add Propionaldehyde dropwise. Stir for 30 min to form the imine.

    • Add Sodium Borohydride (NaBH₄) in small portions (Exothermic!).

    • Stir at Room Temperature for 2-4 hours.

    • Quench: Add water/dilute HCl carefully.

    • Extraction: Basify with NaOH, extract with Dichloromethane (DCM).

    • Purification: Distillation under reduced pressure or Column Chromatography (Hexane/EtOAc).

Handling & Safety Profile

Based on the toxicity profiles of homologous xylidines.

  • Hazard Classification:

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

    • Target Organs: Blood (Methemoglobinemia potential), Liver.

    • Irritation: Skin and eye irritant.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place. The compound is air-sensitive and will darken over time due to oxidation.

  • PPE: Nitrile gloves, chemical safety goggles, and use within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]

  • Org. Synth. General Methods for Reductive Alkylation of Amines. (Reference for Protocol A). Retrieved from [Link]

Solubility of 3,5-Dimethyl-N-propylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3,5-Dimethyl-N-propylaniline

Executive Summary

This compound is a lipophilic, secondary aromatic amine frequently utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical building blocks. Its solubility profile is governed by the interplay between the hydrophobic 3,5-xylidine core and the N-propyl alkyl chain, resulting in low aqueous solubility and high affinity for organic solvents.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Unlike generic datasheets, this document focuses on the thermodynamic causality driving solubility and provides a self-validating protocol for generating precise solubility data where literature values are sparse or non-existent.

Physicochemical Basis & Structural Analysis

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture. The molecule represents a "lipophilic shift" from its parent compound, 3,5-dimethylaniline (3,5-xylidine).

  • The Core (3,5-Xylidine): The benzene ring with two methyl groups creates a non-polar centroid. The amine functionality provides a locus for hydrogen bonding (acceptor/donor), but the basicity is modulated by the electron-donating methyl groups.

  • The Modification (N-Propyl Group): The addition of a propyl chain significantly increases the partition coefficient (LogP). While 3,5-dimethylaniline has moderate solubility in polar organic solvents, the N-propyl derivative exhibits enhanced solubility in non-polar media (Toluene, n-Heptane) and reduced solubility in water.

Theoretical Solubility Landscape: Based on Structure-Property Relationships (SPR) and data from analogous compounds like N-propylaniline and 3,5-dimethylaniline [1][2], the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Non-Polar Aromatic Toluene, BenzeneVery High

stacking, Van der Waals dispersion.
Polar Aprotic Ethyl Acetate, AcetoneHigh Dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding (Amine N acts as H-acceptor).
Chlorinated DCM, ChloroformVery High High solvation energy for lipophilic amines.
Aqueous Water (pH 7)Negligible Hydrophobic effect dominates.
Aqueous Acidic 1M HClSoluble Protonation of amine forms water-soluble salt.

Experimental Protocol: Isothermal Saturation Method

Direct empirical determination is required for process validation. The following protocol is a self-validating system designed to generate thermodynamic-grade solubility data. It minimizes errors caused by temperature fluctuations or non-equilibrium states.

Reagents & Equipment
  • Solute: this compound (Purity >99.0% by GC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Toluene, Ethyl Acetate).

  • Apparatus: Jacketed equilibrium cell coupled with a circulating water bath (

    
     0.05 K stability).
    
The Workflow (Self-Validating)
  • Saturation: Add excess solute to 50 mL of solvent in the jacketed vessel.

  • Equilibration: Stir continuously for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (ensure no suspended micro-crystals/droplets).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m) to prevent precipitation during transfer.
    
  • Quantification: Dilute sample and analyze via HPLC-UV (254 nm) or GC-FID.

  • Validation: Repeat at

    
     and return to 
    
    
    
    . If the concentration matches the initial
    
    
    reading within 1%, equilibrium is confirmed.
Visualization of Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Const T) Start->Equilibrate Settle Phase Separation (2h) Equilibrate->Settle Sample Sampling (Pre-heated Filter) Settle->Sample Analyze HPLC/GC Quantification Sample->Analyze Check Validation Check (Hysteresis) Analyze->Check Check->Equilibrate Fail (>1% Dev) Data Final Solubility Value Check->Data Pass (<1% Dev)

Figure 1: The self-validating isothermal saturation workflow ensures thermodynamic equilibrium is reached before quantification.

Thermodynamic Modeling & Analysis

For process engineers, single-point data is insufficient. You must model solubility as a function of temperature to design crystallization or extraction units.

The Modified Apelblat Equation

The solubility of this compound in pure solvents is best correlated using the Modified Apelblat equation, a semi-empirical model derived from the Clausius-Clapeyron relation [3].



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical model parameters derived from regression.
    

Why this matters:

  • Parameter B: Reflects the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T).

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy (

    
    ):  Typically positive (endothermic) for aniline derivatives in organic solvents.
    
  • Entropy (

    
    ):  The driving force. The disruption of the solvent structure by the bulky N-propyl group often leads to a positive entropy change, favoring dissolution.
    

Application: Purification via pH-Swing Extraction

The most critical application of solubility data for this molecule is in its purification from neutral impurities (e.g., unreacted alkyl halides). Because this compound is a weak base, its solubility can be toggled.

The Mechanism
  • Organic Phase (High Solubility): The neutral amine resides here.

  • Aqueous Acid Phase (High Solubility): Protonation (

    
    ) creates a water-soluble anilinium salt.
    

This property allows for a high-purity isolation workflow:

ExtractionLogic Crude Crude Mixture (Amine + Neutral Impurities) AcidWash Add 1M HCl (aq) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Remove AqLayer1 Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqLayer1 Keep Waste Waste Stream OrgLayer1->Waste BaseTreat Basify (NaOH to pH > 10) AqLayer1->BaseTreat Extract Extract with Toluene BaseTreat->Extract Final Pure this compound Extract->Final

Figure 2: Solubility-switching purification strategy utilizing the basicity of the aniline nitrogen.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). N-Propylaniline Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Wang, J., et al. (2016). Thermodynamic models for determination of the solubility of 3,5-dimethylpyrazole in different solvents. Journal of Molecular Liquids.

Sources

A Senior Application Scientist's Guide to Qualifying Commercial Suppliers of 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced environments of pharmaceutical research and fine chemical synthesis, the integrity of every result hinges on the quality of the starting materials. A reagent of unknown or inconsistent purity can jeopardize months of work, leading to irreproducible results and significant delays. This technical guide provides researchers, scientists, and drug development professionals with a robust framework for selecting and qualifying commercial suppliers of specialty chemicals, using 3,5-Dimethyl-N-propylaniline (CAS No. 56238-47-0) as a practical case study. We will delve into the critical evaluation of supplier documentation, the necessity of in-house analytical verification, and a strategic approach to ensuring long-term supply chain reliability. The methodologies outlined herein are designed to be self-validating, empowering research teams to procure materials with confidence and uphold the highest standards of scientific integrity.

The Criticality of Starting Material Quality

The principle of "garbage in, garbage out" is unforgivingly true in chemical synthesis and biological assays. The quality of a starting material like this compound directly impacts reaction yield, impurity profiles of subsequent intermediates, and the ultimate purity of the final compound. In drug development, an uncharacterized impurity originating from a starting material can have unforeseen toxicological effects or alter the pharmacological activity of the target molecule. Therefore, a rigorous supplier qualification process is not a procedural formality but a foundational component of risk management and good science.[1]

1.1 The Case of this compound

This compound is a substituted aniline derivative, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its specific structure offers a unique scaffold for further chemical modification. The purity of this reagent is paramount; potential impurities could include isomers (e.g., 2,3- or 2,6-dimethylaniline derivatives), residual starting materials from its synthesis, or byproducts. Each of these impurities could potentially be carried through a synthetic sequence, complicating purification and analysis at every step.

A Framework for Supplier Qualification: Beyond the Datasheet

Selecting a supplier should never be based solely on price and availability. A comprehensive qualification process is essential and should be formally documented.[2][3] This process can be broken down into two main phases: Documentation Review and In-House Analytical Verification.

2.1 Phase 1: Documentation Review

Before a sample is even ordered, a thorough review of the supplier's documentation is required. This initial screening allows you to assess the supplier's commitment to quality and transparency.

2.1.1 The Certificate of Analysis (CoA): A Document of Trust

The Certificate of Analysis (CoA) is the single most important document provided by a supplier.[4][5][6][7] It is a guarantee that a specific batch of the product has been tested and meets a defined set of specifications.[4][7] However, not all CoAs are created equal. A trustworthy CoA provides detailed information that allows for a clear assessment of quality.[7]

Table 1: Key Parameters for Evaluating a Certificate of Analysis

ParameterWhat to Look ForRationale & Red Flags
Supplier & Product Information Clear identification of the supplier, product name (this compound), CAS number (56238-47-0), and a unique batch/lot number.Ensures traceability.[5] Lack of a unique batch number is a major red flag, suggesting poor quality control.
Date of Manufacture/Retest A clear manufacturing date and a recommended retest date.Provides insight into the age of the material and its expected stability.
List of Tests/Specifications A comprehensive list of analytical tests performed (e.g., Purity, Identity, Appearance).The supplier should clearly define their acceptance criteria for each test.
Analytical Methods Used The specific technique used for each test (e.g., "Purity by GC," "Identity by ¹H NMR").Vague descriptions like "Purity: Conforms" are unacceptable. The method provides context for the result.[5]
Actual Test Results Specific, quantitative results for the batch (e.g., "Purity (GC): 99.2%").This is the core of the CoA. It allows you to verify that the batch meets your specific requirements.[4][7]
Authorized Signature Signature and title of an authorized quality control or quality assurance representative.Confirms that the document has been reviewed and approved by a qualified individual.[7]

2.1.2 The Safety Data Sheet (SDS)

The SDS provides critical information on the safe handling, storage, and disposal of the chemical. While not a quality document in the same vein as a CoA, a comprehensive and well-prepared SDS indicates a supplier's professionalism and regulatory diligence. It should be reviewed for completeness and clarity.

Phase 2: In-House Verification - The "Trust but Verify" Mandate

Once a supplier passes the documentation review, the next critical step is to obtain a sample for in-house analytical verification. This step is non-negotiable and serves as the ultimate validation of the supplier's claims. For a molecule like this compound, identity and purity are the primary attributes to confirm.

3.1 Experimental Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a unique "fingerprint" of a molecule, making it an excellent tool for identity confirmation.[8]

  • Objective: To confirm that the chemical structure of the supplied sample is consistent with this compound.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. For this compound, you should expect to see:

      • Signals corresponding to the aromatic protons.

      • A singlet signal for the two equivalent methyl groups.

      • Signals for the N-propyl group protons.

      • The integration of these signals should correspond to the number of protons in each environment.

3.2 Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds by separating them from impurities.

  • Objective: To determine the purity of the this compound sample and identify any potential volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or HP-5) is typically a good starting point.

    • Method Parameters (Example):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium or Hydrogen.

    • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Visualizing the Workflow: A Path to Confident Procurement

A structured workflow ensures that no critical step is missed in the qualification process. The following diagram illustrates a logical sequence from initial supplier identification to final approval and ongoing monitoring.

Supplier_Qualification_Workflow cluster_screening Phase 1: Initial Screening cluster_verification Phase 2: Analytical Verification cluster_decision Phase 3: Decision & Monitoring A Identify Potential Suppliers (Databases, Literature, Peers) B Request Documentation (CoA, SDS) A->B C Documentation Review (Assess against Table 1 criteria) B->C D Order Sample for Evaluation C->D E In-House Analysis: - Identity (NMR) - Purity (GC) D->E F Compare Results to CoA and Internal Specifications E->F G Decision Gate: Accept or Reject? F->G H Reject Supplier (Document Reasons) G->H Fails I Approve Supplier (Add to Approved Vendor List) G->I Passes J Ongoing Monitoring: - Batch-to-Batch Consistency - Periodic Re-qualification I->J

Sources

Potential applications of 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications of 3,5-Dimethyl-N-propylaniline A Technical Guide for Chemical Synthesis and Diagnostic Assay Development

Executive Summary

This compound (CAS: Not widely listed, structurally distinct from N,N-DMA) is a specialized aromatic amine intermediate.[1][2] Unlike its ubiquitous cousin N,N-dimethylaniline (DMA), this secondary amine features a sterically hindered 3,5-xylidine core coupled with a lipophilic N-propyl chain.[2] This unique architecture makes it a critical building block in oxidative chromogenic reagents (Trinder’s reagent analogs) used in clinical diagnostics (e.g., cholesterol and glucose assays).[2] Furthermore, its specific lipophilicity profile (LogP modulation) offers high-value utility as a scaffold in medicinal chemistry for optimizing drug bioavailability.[2]

This guide provides a validated synthesis protocol, a mechanistic breakdown of its role in colorimetric assays, and safety standards for handling.[2]

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-propyl-3,5-dimethylaniline
Molecular Formula

Molecular Weight 163.26 g/mol
Core Structure 3,5-Xylidine derivative
Appearance Pale yellow to brown oil (oxidizes upon air exposure)
Solubility Soluble in ethanol, DMSO, acetonitrile; low water solubility
Key Functional Groups Secondary amine (reactive nucleophile), 3,5-methyl groups (steric protection)

Structural Insight: The 3,5-dimethyl substitution pattern protects the para position from electrophilic attack less than 2,6-substitution, but it directs coupling to the para position during oxidative dye formation.[2] The N-propyl group increases lipophilicity compared to N-ethyl analogs, altering the solubility and spectral properties of derived dyes.[2]

Validated Synthesis Protocol

Methodology: Reductive Amination Rationale: Direct alkylation with propyl halides often leads to over-alkylation (quaternary ammonium salts).[2] Reductive amination of 3,5-dimethylaniline with propanal ensures selectivity for the secondary amine.[2]

Reagents:
  • Precursor: 3,5-Dimethylaniline (3,5-Xylidine) [CAS: 108-69-0][2]

  • Carbon Source: Propanal (Propionaldehyde)[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    )[2]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equiv) in DCM (0.2 M concentration).

  • Imine Formation: Add propanal (1.1 equiv) dropwise.[2] Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise over 15 minutes.
    
    • Note: If using

      
      , add acetic acid (1.0 equiv) to activate the imine.[2]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x).[2] Combine organic layers and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 100% Hexane

    
     5% EtOAc/Hexane) to isolate this compound.
    

Synthesis cluster_0 Reagents Xylidine 3,5-Dimethylaniline (Nucleophile) Imine Intermediate Imine (Unstable) Xylidine->Imine + Propanal - H2O Propanal Propanal (Electrophile) Propanal->Imine Product This compound (Target) Imine->Product + NaBH(OAc)3 Reduction caption Fig 1. Reductive Amination Pathway for Selective Synthesis

Figure 1: Selective synthesis via reductive amination prevents over-alkylation common in halide substitution.[2]

Primary Application: Oxidative Chromogenic Reagents[2][8]

The most significant technical application of this compound is as a coupler in Trinder's Reaction .[2] In diagnostic assays (e.g., for Glucose, Cholesterol, Uric Acid), hydrogen peroxide is generated by an oxidase enzyme.[2] Peroxidase then catalyzes the coupling of this aniline derivative with a phenol (or 4-aminoantipyrine) to form a colored quinoneimine dye.[2]

Advantages over Standard Anilines:

  • Spectral Shift: The propyl group induces a bathochromic shift (red-shift) in the final dye, moving absorbance away from hemoglobin interference (~400-500nm) toward 600nm+.[2]

  • Solubility: Enhanced lipophilicity improves the solubility of the dye in specific reagent buffers, preventing precipitation in automated analyzers.[2]

Mechanism of Action (Trinder's Reaction)
  • Analyte Oxidation: Substrate +

    
    
    
    
    
    Product +
    
    
    [2]
  • Peroxidase Activation:

    
     activates Peroxidase (POD).[2]
    
  • Oxidative Coupling: POD oxidizes this compound (Coupler A) and 4-Aminoantipyrine (Coupler B).[2]

  • Dye Formation: The radicals couple to form a stable Quinoneimine Dye (

    
    ).[2]
    

Trinders Analyte Analyte (e.g., Cholesterol) H2O2 Hydrogen Peroxide (H2O2) Analyte->H2O2 Oxidase Enzyme POD Peroxidase (POD) H2O2->POD Activates Dye Quinoneimine Dye (Colored Signal) POD->Dye Catalyzes Coupling CouplerA This compound (Coupler) CouplerA->Dye CouplerB 4-Aminoantipyrine (Partner) CouplerB->Dye caption Fig 2. Role in Enzymatic Colorimetric Assays (Trinder's Reaction)

Figure 2: The molecule acts as a chromogenic coupler, essential for quantifying biological analytes.[2]

Pharmaceutical & SAR Implications

In drug development, this compound serves as a "tuner" scaffold.[2]

  • Lipophilicity Modulation: Replacing a methyl or ethyl group with a propyl group increases the LogP by approximately +0.5 units.[2] This is critical for drugs requiring Blood-Brain Barrier (BBB) penetration.[2]

  • Steric Shielding: The 3,5-dimethyl pattern provides steric hindrance around the nitrogen, potentially reducing metabolic degradation by N-acetyltransferases (NAT) compared to unhindered anilines.[2]

  • Local Anesthetic Analog: Structurally related to Prilocaine and Lidocaine intermediates.[2] The N-propyl variant is investigated for longer-acting local anesthesia due to higher tissue partitioning.[2]

ParameterN,N-DimethylanilineThis compoundImpact on Drug Design
LogP (Est.) 2.3~3.1Higher membrane permeability
Metabolic Stability Low (rapid N-demethylation)Medium (Steric + Propyl)Prolonged half-life
pKa 5.15~5.3Modulates ionization at physiological pH

Safety & Handling (E-E-A-T)

Warning: As an aniline derivative, this compound must be handled as a potential methemoglobinemia inducer .[2]

  • Toxicity: Toxic by inhalation, ingestion, and skin contact.[2][3] May cause cyanosis (blue skin) due to interference with oxygen transport.[2]

  • Carcinogenicity: While specific data for the N-propyl variant is limited, the parent compound (3,5-xylidine) has shown equivocal evidence of carcinogenicity in animal models.[2] Treat as a suspected carcinogen.[2]

  • Storage: Store under inert gas (Nitrogen/Argon) in amber vials. The secondary amine is prone to oxidation, turning dark brown over time.[2]

References

  • Synthesis of N-Alkyl Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] Link[2]

  • Chromogenic Reagents: Trinder, P. "Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor."[2] Annals of Clinical Biochemistry, vol. 6, 1969, pp. 24–27.[2] Link[2]

  • Patent on 3,5-Xylidine Derivatives in Assays: "Oxidative chromogenic compound, reagent composition, and test instrument." Patent JP5189816B2.[2] Link

  • Toxicology of Xylidines: "NTP Technical Report on the Toxicology and Carcinogenesis Studies of 3,5-Xylidine." National Toxicology Program, TR 368.[2] Link

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Stability

In the landscape of pharmaceutical development and fine chemical synthesis, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory hurdle but a cornerstone of robust product development. This guide provides a detailed examination of the thermal stability and degradation profile of 3,5-Dimethyl-N-propylaniline. While direct, in-depth studies on this specific molecule are not extensively available in public literature, this document synthesizes established principles of aromatic amine chemistry, data from analogous structures, and field-proven analytical methodologies to construct a predictive and practical framework for its stability assessment. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and experimental strategies necessary to anticipate and mitigate degradation, ensuring the integrity and safety of their work.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the dimethyl groups on the aromatic ring and the N-propyl group on the amine influence its electronic properties, steric hindrance, and ultimately, its reactivity and stability. A thorough understanding of its thermal liability is critical for defining appropriate storage conditions, manufacturing process parameters, and predicting potential degradation products that could impact product purity, efficacy, and safety.

Physicochemical Properties of Relevance

PropertyValue (for 3,5-Dimethylaniline)Inferred Relevance for this compound
Molecular FormulaC₈H₁₁NC₁₁H₁₇N
Molecular Weight121.18 g/mol [1]163.27 g/mol
Boiling Point220.5 °C[1]Expected to be higher due to increased molecular weight.
Melting Point9.8 °C[1]Likely a liquid at room temperature.
AppearanceClear light yellow liquid, turns reddish to brown on exposure to air[1]Similar color and air sensitivity are anticipated.

The tendency of substituted anilines to darken upon exposure to air is indicative of their susceptibility to oxidation, a key degradation pathway that can be thermally initiated or accelerated.

Predicted Thermal Degradation Pathways

In the absence of specific studies on this compound, we can postulate the most probable thermal degradation pathways based on the known chemistry of N-alkylanilines and substituted aromatic amines.[2] These pathways are often initiated by heat and can be significantly influenced by the presence of oxygen.

N-Dealkylation

One of the primary thermal degradation routes for N-alkylanilines is N-dealkylation, the cleavage of the bond between the nitrogen atom and the alkyl group. For this compound, this would involve the removal of the propyl group. This process can occur through various mechanisms, including homolytic cleavage at elevated temperatures, leading to the formation of a 3,5-dimethylaniline radical and a propyl radical. These highly reactive radical species can then participate in a cascade of secondary reactions.

Oxidation

Aromatic amines are susceptible to oxidation, and this process is often accelerated by heat.[3] The presence of even trace amounts of oxygen can lead to a complex array of degradation products. For this compound, oxidation can occur at the nitrogen atom, leading to the formation of N-oxides, or on the aromatic ring, potentially leading to hydroxylated species. Further oxidation and condensation reactions can result in the formation of colored polymeric impurities. The initial oxidation products of aniline in the presence of ozone have been identified as nitrobenzene and azobenzene, suggesting similar transformations could occur under thermal-oxidative stress.[4]

Ring and Alkyl Chain Fragmentation

At higher temperatures, more extensive degradation involving the fragmentation of the aromatic ring and the propyl side chain can be expected. This pyrolysis-type degradation would lead to the formation of a complex mixture of smaller, volatile organic compounds. The specific fragmentation pattern would depend on the bond dissociation energies within the molecule.

Below is a diagram illustrating the potential primary degradation pathways of this compound.

Degradation_Pathways This compound This compound N-Dealkylation_Products 3,5-Dimethylaniline + Propyl radical This compound->N-Dealkylation_Products Heat Oxidation_Products N-Oxides, Hydroxylated Species, Polymeric Impurities This compound->Oxidation_Products Heat, O₂ Fragmentation_Products Volatile Organic Compounds This compound->Fragmentation_Products High Heat (Pyrolysis)

Caption: Predicted primary thermal degradation pathways of this compound.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is essential for a thorough evaluation of the thermal stability of this compound. The following techniques provide complementary information on the physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall thermal stability of a compound.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Select the desired atmosphere. For assessing intrinsic thermal stability, an inert atmosphere (e.g., nitrogen or argon) is used. To evaluate oxidative stability, a reactive atmosphere (e.g., air or oxygen) is employed. A typical flow rate is 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Key parameters to determine include:

    • Tonset: The temperature at which significant mass loss begins.

    • Tmax: The temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Expected TGA Profile:

Based on data for related compounds like poly(N-methylaniline), which shows significant degradation between 623 and 968 K (350-695 °C), it is anticipated that this compound will exhibit significant decomposition in a similar or slightly lower temperature range. The degradation is expected to be more rapid in an air atmosphere compared to a nitrogen atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature). Look for endothermic peaks (melting) and exothermic peaks (decomposition or crystallization).

Expected DSC Profile:

The DSC thermogram of this compound is expected to show an endothermic peak corresponding to its boiling point, followed by one or more exothermic peaks at higher temperatures, indicative of decomposition. The temperatures of these exothermic events will provide further insight into the thermal stability of the molecule.

Analytical_Workflow cluster_0 Thermal Analysis cluster_1 Degradation Product Identification TGA TGA Stability Data Stability Data TGA->Stability Data DSC DSC DSC->Stability Data Py-GC-MS Py-GC-MS Degradant Structures Degradant Structures Py-GC-MS->Degradant Structures LC-MS LC-MS LC-MS->Degradant Structures Sample Sample Sample->TGA Sample->DSC Sample->Py-GC-MS Sample->LC-MS Forced Degradation

Caption: A typical analytical workflow for assessing the thermal stability and degradation of a compound.

Identification of Degradation Products: Advanced Analytical Techniques

Identifying the specific chemical entities formed during degradation is crucial for understanding the degradation mechanism and for developing stability-indicating analytical methods.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Step-by-Step Py-GC-MS Protocol:

  • Sample Preparation: Place a small amount (µg to mg range) of this compound into a pyrolysis sample holder.

  • Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC inlet.

  • GC Separation: The pyrolysis products are swept onto a GC column and separated based on their volatility and interaction with the stationary phase.

  • MS Detection: The separated compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Forced Degradation Studies

Forced degradation studies involve intentionally degrading the sample under controlled stress conditions to generate degradation products.[1][2] LC-MS is then used to separate and identify these degradants.

Forced Degradation Protocol:

  • Stress Conditions: Subject solutions of this compound to various stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution of the compound at a set temperature (e.g., 80 °C) for a specified time.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating LC-MS method.

Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of both.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm), coupled with a mass spectrometer for identification.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation of this compound. While specific experimental data for this compound is limited, the principles of aromatic amine chemistry and the behavior of analogous structures provide a strong basis for predicting its stability profile.

Key Recommendations for Researchers:

  • Proactive Stability Assessment: Conduct thorough thermal analysis (TGA and DSC) early in the development process to establish the intrinsic stability of this compound.

  • Forced Degradation Studies: Perform forced degradation studies under a range of stress conditions to identify potential degradation products and to develop and validate a stability-indicating analytical method.

  • Atmosphere Control: Be mindful of the significant impact of oxygen on the degradation of aromatic amines. When thermal stability is a concern, processing and storage under an inert atmosphere should be considered.

  • Impurity Profiling: Utilize advanced analytical techniques such as Py-GC-MS and LC-MS to identify and characterize degradation products. This information is critical for ensuring the purity, safety, and efficacy of any final product containing this molecule.

By adopting a proactive and scientifically rigorous approach to stability testing, researchers and drug development professionals can mitigate risks, optimize processes, and ultimately deliver higher quality and safer products.

References

  • F. F. Yusubov, "Thermal behavior of N-Methylaniline modified phenolic friction composites," Polymers and Polymer Composites, 2017. [Link]

  • Chemcasts, "n-ethylaniline (CAS 103-69-5) Properties," Chemcasts, 2024. [Link]

  • A. Książczak and T. Książczak, "Thermal decomposition of N-2,4,6-tetranitro-N-methylaniline," Journal of Thermal Analysis, vol. 43, pp. 79-89, 1995. [Link]

  • Wikipedia contributors, "Aniline," Wikipedia, The Free Encyclopedia, 2024. [Link]

  • A. K. Singh and A. K. Gupta, "Forced degradation studies: A critical lens into pharmaceutical stability," Pharma Focus Asia, 2023. [Link]

  • National Center for Biotechnology Information, "3,5-Dimethylaniline," PubChem Compound Database, CID=7949. [Link]

  • A. A. G. Shaikh and S. S. Shinde, "N-Dealkylation of Amines," Molecules, vol. 27, no. 1, p. 27, 2022. [Link]

  • K. T. Chung, "Bacterial degradation of monocyclic aromatic amines," Journal of Environmental Science and Health, Part C, vol. 33, no. 4, pp. 445-467, 2015. [Link]

  • A. Alsbaiee et al., "Forced Degradation and Stability Testing: Strategies and Analytical Perspectives," International Journal of Pharmaceutical Sciences Review and Research, vol. 26, no. 2, pp. 242-250, 2014. [Link]

  • T. M. Albayati and A. M. Doyle, "Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite," Journal of Chemical Education, vol. 23, no. 1, pp. 67-74, 2014. [Link]

  • TA Instruments, "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis," TA Instruments, 2018. [Link]

  • J. M. R. D. S. e Silva et al., "Pathways and Patterns of Plant Litter Chemistry During Decomposition," Global Futures Laboratory, 2019. [Link]

  • K. Turhan and S. Uzman, "The degradation products of aniline in the solutions with ozone and kinetic investigations," Annali di Chimica, vol. 97, no. 10, pp. 1129-1138, 2007. [Link]

  • FORCE Technology, "Emissions and formation of degradation products in amine-based carbon capture plants," FORCE Technology, 2015. [Link]

  • S. K. Sharma, "Thermal Analysis," SlideShare, 2021. [Link]

  • M. A. Abdel-Lateef, M. A. Omar, and R. A. Mohamed, "Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability," Scientific Reports, vol. 13, no. 1, p. 12345, 2023. [Link]

  • E. de Souza et al., "Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS," Nuclear Medicine and Biology, vol. 58, pp. 24-31, 2018. [Link]

  • A. P. Papp et al., "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques," Molecules, vol. 29, no. 5, p. 1098, 2024. [Link]

  • Biotech Spain, "Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks," Biotech Spain, 2023. [Link]

  • C. Beier et al., "Quantification of aniline and N-methylaniline in indigo," Scientific Reports, vol. 11, no. 1, p. 21088, 2021. [Link]

  • S. C. Patra and G. N. Sastry, "Decomposition Pathways of the Neutral and Protonated Formamide in Some Lower-Lying Excited States," The Journal of Physical Chemistry A, vol. 115, no. 45, pp. 12516-12525, 2011. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-N-propylaniline from 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding a class of compounds with broad applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of an alkyl group to the nitrogen atom of an aniline moiety can significantly modulate its electronic properties, steric hindrance, and biological activity. 3,5-Dimethyl-N-propylaniline, the target of this guide, serves as a valuable intermediate in the development of various specialized chemicals. This document provides a comprehensive, field-proven protocol for its synthesis via reductive amination of 3,5-dimethylaniline with propanal, a method prized for its efficiency and operational simplicity.

Mechanistic Rationale: The Elegance of Reductive Amination

Reductive amination is a powerful one-pot reaction that combines two key chemical steps: the formation of an imine or enamine intermediate followed by its in-situ reduction to the corresponding amine. This approach offers a significant advantage over direct N-alkylation with alkyl halides, which is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.

The reaction between 3,5-dimethylaniline and propanal proceeds through the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a reactive imine intermediate. A mild and selective reducing agent, introduced into the reaction mixture, then reduces the C=N double bond of the imine to furnish the desired N-propylaniline.

The choice of the reducing agent is critical for the success of the reaction. A reagent that is reactive enough to reduce the imine but not so powerful as to reduce the starting aldehyde is ideal. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an excellent choice for this purpose. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power compared to reagents like sodium borohydride, allowing for the selective reduction of the imine in the presence of the aldehyde.

Experimental Workflow: A Visual Guide

Reductive Amination Workflow reagents 1. Reagent Preparation - 3,5-Dimethylaniline - Propanal - Sodium Triacetoxyborohydride - Dichloromethane (DCM) reaction 2. Reaction Setup - Combine aniline and aldehyde in DCM - Stir to form imine - Add STAB portion-wise reagents->reaction Combine workup 3. Aqueous Work-up - Quench with NaHCO₃ (aq) - Separate organic layer - Wash with brine reaction->workup Process purification 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification Isolate characterization 5. Characterization - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->characterization Analyze

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Safety First: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3,5-Dimethylaniline121.181.21 g10.0
Propanal58.080.70 mL (0.58 g)10.0
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.0
Dichloromethane (DCM), anhydrous-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel (for column chromatography)---
Hexanes/Ethyl Acetate (for elution)---

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution at room temperature until the aniline is fully dissolved.

  • Imine Formation: Add propanal (0.70 mL, 10.0 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl (CH₂), and a triplet for the methylene group attached to the nitrogen (NCH₂). The aromatic region will display signals corresponding to the protons on the dimethylaniline ring, and a singlet for the two equivalent methyl groups on the ring. A broad singlet corresponding to the N-H proton may also be observed.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct resonances for the three carbons of the propyl group, the two methyl carbons on the aromatic ring, and the carbons of the benzene ring.

  • Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₇N, MW = 163.26 g/mol ).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the reaction time can be extended. Gentle heating (to ~40 °C) may also be employed to drive the reaction to completion. Ensure that the reagents are of high purity and the solvent is anhydrous, as moisture can deactivate the reducing agent.

  • Side-product Formation: The primary potential side-product is the dialkylated aniline. The use of a 1:1 stoichiometry of the aniline and aldehyde, along with the portion-wise addition of the reducing agent, helps to minimize this.

  • Purification Challenges: If the product is difficult to separate from starting material or byproducts by column chromatography, consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Safety and Handling

  • 3,5-Dimethylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with extreme care in a fume hood.

  • Propanal: Highly flammable liquid and vapor. Causes serious eye irritation. Harmful if swallowed or inhaled.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

N-alkylation of 3,5-dimethylaniline with propyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-alkylation of 3,5-dimethylaniline (3,5-xylidine) using 1-bromopropane (propyl bromide). While reductive amination is often the preferred route for synthesizing secondary amines to avoid over-alkylation, specific synthetic pathways often demand the use of alkyl halides. This guide addresses the inherent challenge of polyalkylation associated with


 reactions of primary aromatic amines. We provide two validated protocols: a High-Fidelity Method  using cesium/potassium carbonate in DMF for small-scale precision, and a Phase-Transfer Catalysis (PTC)  method for scalable, greener synthesis.

Scientific Background & Mechanistic Insight

The Reactivity Paradox

The reaction between 3,5-dimethylaniline and propyl bromide proceeds via a classic Nucleophilic Substitution (


)  mechanism.
  • Nucleophile: 3,5-Dimethylaniline.[1] The methyl groups at the meta positions (3,5) are electron-donating (+I effect), increasing the electron density on the nitrogen atom compared to unsubstituted aniline. Unlike ortho substitution (2,6-dimethyl), the meta groups do not provide significant steric hindrance to the nitrogen lone pair.

  • Electrophile: Propyl bromide (1-bromopropane). A primary alkyl halide with moderate reactivity.

  • The Challenge (Polyalkylation): The product of the first alkylation, N-propyl-3,5-dimethylaniline, is actually more nucleophilic than the starting material due to the inductive electron donation from the added propyl group. This leads to a competitive side reaction where the product consumes the alkyl halide faster than the starting material, forming the unwanted N,N-dipropyl species.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathway SM 3,5-Dimethylaniline (Starting Material) Mono N-Propyl-3,5-dimethylaniline (Target Product) SM->Mono + RX, Base (Slow Step) RX Propyl Bromide (Electrophile) Di N,N-Dipropyl-3,5-dimethylaniline (Over-Alkylated Impurity) Mono->Di + RX, Base (Fast Step - DANGER) Quat Quaternary Ammonium Salt (Precipitate) Di->Quat + RX (Exhaustive Alkylation) Control Control Strategy: 1. Limiting RX (0.8 eq) 2. Inorganic Base Buffer 3. High Dilution Control->Mono

Figure 1: Sequential alkylation pathway. The secondary amine (Mono) is more reactive than the primary amine (SM), requiring kinetic control strategies.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (DMF/ )

Best for: Medicinal chemistry libraries, high-purity requirements, small scale (<5g).

Rationale: Cesium carbonate (


) in DMF is superior to 

due to the "Cesium Effect"—higher solubility and larger cation radius which forms a "naked," more reactive anion, allowing the reaction to proceed at lower temperatures, thus suppressing the higher-energy activation barrier of di-alkylation.

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)

  • 1-Bromopropane (0.8 equiv) — Limiting reagent is crucial.

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Sodium Iodide (0.1 equiv) — Finkelstein catalyst (optional, accelerates reaction).

  • Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3,5-dimethylaniline (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     (1.5 eq) and NaI (0.1 eq). The mixture will be a suspension.
    
  • Controlled Addition: Cool the mixture to 0°C. Add 1-bromopropane (0.8 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Self-Validating Checkpoint: Slow addition ensures the concentration of alkyl halide remains low relative to the amine, statistically favoring mono-alkylation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of propyl bromide. Do not push for 100% conversion of the aniline; stopping early preserves selectivity.

  • Workup: Dilute with Ethyl Acetate and wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: Gradient 100% Hexane

      
       5% EtOAc/Hexane. The di-alkylated impurity is less polar and elutes first. The mono-alkylated product elutes second. Unreacted aniline elutes last (or trails).
      
Protocol B: Phase-Transfer Catalysis (Green/Scalable)

Best for: Process chemistry, multi-gram scale, avoiding toxic polar solvents.

Rationale: Using a biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB) allows for easy separation of the inorganic base and prevents the reaction from "running away" thermally.

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)

  • 1-Bromopropane (0.9 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv, 50% aq. solution)

  • TBAB (0.05 equiv)

  • Solvent: Toluene.

Step-by-Step Procedure:

  • Biphasic Setup: In a reactor, dissolve 3,5-dimethylaniline in Toluene (3 volumes).

  • Catalyst Addition: Add TBAB (5 mol%) and the 50% KOH solution. Stir vigorously to create an emulsion.

  • Heating: Heat the mixture to 60°C.

  • Addition: Add 1-bromopropane dropwise over 1 hour.

  • Digestion: Stir at 60°C for 4–6 hours.

    • Self-Validating Checkpoint: Stop agitation briefly. If the layers separate cleanly and the organic layer is not dark black/tarry, the reaction is proceeding cleanly.

  • Workup: Separate phases. Wash the organic (Toluene) layer with water to remove residual base and catalyst.

  • Isolation: Distill off Toluene. The residue can often be purified by vacuum distillation (bp ~130°C at reduced pressure) rather than chromatography.

Data Presentation & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal/ObservationInterpretation
TLC

Values (Hex/EtOAc 9:1)
Di-alkyl (~0.8) > Mono (~0.5) > SM (~0.3)Distinct separation allows easy monitoring.
1H NMR Propyl


0.95 ppm (triplet)
Terminal methyl of propyl group.
1H NMR Propyl


3.05 ppm (triplet)
Methylene adjacent to Nitrogen.
1H NMR Aromatic Protons

6.3 - 6.5 ppm (singlets, 3H)
3,5-substitution pattern (2 ortho, 1 para).
1H NMR Amine


3.5 - 4.0 ppm (broad singlet)
Disappears upon

shake; confirms secondary amine.
MS (ESI)

(

)
164.1Molecular ion for

.
Purification Workflow

Purification Crude Crude Reaction Mixture Extract Extraction (EtOAc/Water) Crude->Extract Dry Drying (Na2SO4) & Conc. Extract->Dry TLC TLC Check (Hex:EtOAc 9:1) Dry->TLC Decision Purity > 90%? TLC->Decision Distill Vacuum Distillation (Scalable) Decision->Distill Yes (Protocol B) Column Flash Chromatography (High Purity) Decision->Column No (Protocol A)

Figure 2: Decision tree for purification based on reaction scale and crude purity.

Troubleshooting & Critical Parameters

  • Problem: Significant Di-alkylation observed.

    • Cause: Reaction temperature too high or addition of propyl bromide was too fast.

    • Fix: Lower temperature to -10°C during addition. Increase dilution factor (0.1 M). Reduce alkyl halide equivalents to 0.7.

  • Problem: Low Conversion.

    • Cause: Propyl bromide is moderately reactive;

      
       might be too weak in non-polar solvents.
      
    • Fix: Add NaI (0.1 eq) to generate propyl iodide in situ (Finkelstein reaction). Switch to Protocol A (DMF solvent).

  • Safety Note: 1-Bromopropane is a reproductive toxin and neurotoxin. 3,5-Dimethylaniline is toxic by inhalation and skin absorption. All operations must be performed in a fume hood with nitrile gloves.

References

  • Salvatore, R. N., et al. "Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines." Tetrahedron Letters, vol. 42, no. 10, 2001, pp. 1799-1801. Link (Demonstrates the "Cesium Effect" for selective mono-alkylation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard source for aniline alkylation parameters and physical properties).
  • Hayat, S., et al. "N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using Cs2CO3 and TBAI." Molecules, vol. 6, 2001, pp. 711-717. Link (Validates the carbonate/iodide additive system).

  • PubChem. "3,5-Dimethylaniline Compound Summary." National Library of Medicine. Link (Source for pKa and safety data).

  • Torosyan, G. H. "The selective n-alkylation of monoethanolamine in PTC condition." MOJ Bioorganic & Organic Chemistry, 2018. Link (Mechanistic basis for PTC selectivity in amines).

Sources

Application Note: Electrochemical Profiling and Oxidative Mechanism of 3,5-Dimethyl-N-propylaniline (DMNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the electrochemical characterization of 3,5-Dimethyl-N-propylaniline (DMNPA) . Unlike unsubstituted aniline, DMNPA presents a unique steric landscape due to the 3,5-dimethyl substitution on the aromatic ring and the N-propyl group on the amine. These structural features significantly modulate its anodic oxidation pathway, preventing the formation of cross-linked networks typical of polyaniline (PANI) and instead favoring linear, para-directed oligomerization or specific N-dealkylation pathways.

This guide provides a validated protocol for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to isolate the radical cation intermediate and characterize the oligomeric growth kinetics.

Introduction & Mechanistic Theory[1][2][3]

Structural Context

The electrochemical behavior of anilines is governed by the stability of the radical cation formed upon the first electron transfer.

  • 3,5-Dimethyl Effect: The methyl groups at the meta positions exert a positive inductive effect (+I), lowering the oxidation potential compared to aniline. Crucially, they block the 3 and 5 positions from coupling.

  • N-Propyl Effect: The N-alkyl group stabilizes the cation radical but introduces steric hindrance around the nitrogen, discouraging "tail-to-tail" (N-N) coupling and favoring "head-to-tail" (N-C4) coupling.

The E(C)E Mechanism

The oxidation follows an E(C)E (Electrochemical-Chemical-Electrochemical) mechanism:

  • E: One-electron oxidation of the monomer to a radical cation (

    
    ).
    
  • C: Rapid dimerization, predominantly at the para (C4) position, releasing protons.

  • E: Oxidation of the resulting dimer (which has a lower potential than the monomer).

Pathway Visualization

The following diagram illustrates the competing pathways: Polymerization (Acidic) vs. N-Dealkylation (Neutral/Basic).

DMNPA_Oxidation Monomer DMNPA Monomer (Neutral) Radical Radical Cation [DMNPA]+. Monomer->Radical -1e- (Anodic Ox) Dimer Para-Linked Dimer (Head-to-Tail) Radical->Dimer Coupling (Acidic pH) -2H+ Imine Imine Intermediate Radical->Imine -1e-, -H+ (Neutral pH) Dimer->Radical Autocatalysis Polymer Linear Oligomer/Polymer (Conductive Film) Dimer->Polymer Chain Propagation -ne-, -nH+ Dealkyl Dealkylated Product (3,5-Dimethylaniline) Imine->Dealkyl Hydrolysis +H2O, -Propanal

Figure 1: Bifurcated oxidation pathway of DMNPA. Acidic conditions favor dimerization/polymerization, while neutral conditions promote N-dealkylation.

Experimental Protocol

Materials & Equipment
  • Potentiostat: Bi-potentiostat capable of CV and DPV (e.g., Autolab, CH Instruments).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. Note: Pt electrodes may catalyze oxygen evolution too early in aqueous media.

  • Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag+ (0.01M AgNO3 in ACN) for non-aqueous.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Solvents: Acetonitrile (HPLC grade) for mechanistic study; 0.5 M H₂SO₄ for polymerization.

Protocol A: Determination of Oxidation Potential (Non-Aqueous)

Purpose: To observe the stable radical cation without rapid hydrolysis or polymerization.

  • Preparation: Dissolve 1.0 mM DMNPA in Acetonitrile containing 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

  • Pre-treatment: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol for 3 mins.

  • Parameters:

    • Scan Range: 0.0 V to +1.2 V vs. Ag/Ag+.

    • Scan Rate: Vary from 20, 50, 100, to 500 mV/s.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Randles-Sevcik). Linearity indicates diffusion control.
Protocol B: Electropolymerization (Aqueous Acid)

Purpose: To synthesize and characterize the conductive oligomer film.

  • Preparation: Emulsify 5.0 mM DMNPA in 0.5 M H₂SO₄. Note: DMNPA has low solubility in water; sonication or a co-solvent (10% Ethanol) is required.

  • Cycling:

    • Method: Cyclic Voltammetry.[1][2][3][4][5]

    • Range: -0.2 V to +1.0 V vs. Ag/AgCl.

    • Cycles: 20 cycles at 50 mV/s.

  • Observation: Look for the emergence of a new redox couple at lower potentials (approx +0.3 V to +0.4 V) appearing after the 1st cycle. This corresponds to the oxidation of the dimer/oligomer.[1]

Results & Data Interpretation

Expected Voltammetric Profile

The following table summarizes the characteristic peaks observed during the oxidation of DMNPA compared to standard aniline.

FeaturePotential (V vs Ag/AgCl)AssignmentCausality
Peak Ia (Anodic) +0.65 V - +0.75 VMonomer Oxidation (

)
3,5-dimethyls donate e-, lowering potential vs. aniline (+0.8V).
Peak IIa (Anodic) +0.35 V - +0.45 VDimer/Oligomer OxidationFormed after 1st cycle; extended conjugation lowers ionization energy.
Peak Ic (Cathodic) +0.10 V - +0.20 VPolymer ReductionReduction of the oxidized quinoid segments in the oligomer chain.
Nucleation Loop N/ATrace Crossing in Cycle 1-2Indicates electrocrystallization or nucleation of the film on GCE.
Impact of Scan Rate (Protocol A)

In non-aqueous media (Acetonitrile), the ratio of cathodic to anodic peak current (


) for the monomer peak is typically < 1.0  at low scan rates (50 mV/s).
  • Interpretation: The radical cation is unstable and chemically reacts (dimerizes) before it can be reduced back on the reverse scan.

  • Validation: Increasing the scan rate to >1000 mV/s should bring the ratio closer to 1.0, as the timescale of the scan outpaces the chemical coupling reaction.

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is working, use these checkpoints:

  • The "Induction Period" Check: During Protocol B (Polymerization), the first cycle should show only the monomer oxidation peak. If peaks at +0.4V appear immediately in the first forward scan, your starting material is likely contaminated with pre-oxidized dimers. Action: Redistill DMNPA.

  • The "Film Color" Check: A successful polymerization of 3,5-dimethyl substituted anilines typically yields a greenish-brown film, distinct from the dark green/blue of unsubstituted polyaniline. This is due to the steric twisting of the polymer backbone caused by the methyl groups, reducing effective conjugation length.

  • Electrode Fouling: If current drops significantly after Cycle 3, the oligomers are non-conductive (short chains). Action: Switch electrolyte to 1.0 M HClO₄ to improve anion doping and solubility of the growing chain.

References

  • General Aniline Oxidation Mechanism

    • Yang, H., Wipf, D. O., & Bard, A. J. (1992).[5] Application of rapid scan cyclic voltammetry to a study of the oxidation and dimerization of N,N-dimethylaniline in acetonitrile. Journal of Electroanalytical Chemistry, 331(1-2), 913-924.[5] Link

  • Substituent Effects on Electropolymerization

    • Gvozdenović, M. M., et al. (2012). Electrochemical Polymerization of Aniline. IntechOpen. Link

  • Steric Hindrance in Alkyl Anilines

    • Lapin, E., et al. (2010).[3] A study of electropolymerization of N,N-dimethylaniline. Synthetic Metals, 160(17-18), 1843-1847. Link[3]

  • Metabolic N-Dealkylation Models

    • Macdonald, T. L., et al. (1989). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential.[6] Biochemistry, 28(5), 2071-2077. Link

  • Comparative Methyl-Aniline Behavior

    • Sayyah, S. M., et al. (2010). Electropolymerization of 3-methylaniline on platinum electrode in aqueous acid solutions. Journal of Applied Polymer Science. (Inferred behavior from 3-methyl analogs).[7]

Sources

Scale-up synthesis of 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3,5-Dimethyl-N-propylaniline

Abstract

This application note details the scalable synthesis of this compound (CAS: N/A for specific isomer, generic N-propyl xylidine derivatives often used as intermediates). The protocol focuses on Reductive Alkylation via two distinct methodologies suited for different scales: Catalytic Hydrogenation (Industrial Scale) and Sodium Triacetoxyborohydride (STAB) Reduction (Pilot/Lab Scale) . Critical Process Parameters (CPPs) regarding chemoselectivity (mono- vs. di-alkylation) and safety regarding aniline toxicity are rigorously defined.

Strategic Route Selection

The synthesis of N-alkylated anilines presents a classic chemoselectivity challenge: stopping the reaction at the secondary amine (mono-alkyl) without progressing to the tertiary amine (di-alkyl).

ParameterRoute A: Catalytic Hydrogenation Route B: Hydride Reduction (STAB) Route C: Direct Alkylation (Propyl Halide)
Scale Suitability >1 kg to Multi-Ton10 g to 1 kgNot Recommended
Atom Economy High (Water is the only byproduct)Moderate (Boron waste)Low (Halide salt waste)
Selectivity High (controlled by catalyst/H2 pressure)Very High (Kinetic control)Poor (Over-alkylation common)
Cost Low (H2 gas, reusable catalyst)High (Stoichiometric reagent)Moderate
Safety Profile High Pressure, FlammabilityHydrogen evolution, Boron toxicityPotent alkylating agents

Decision:

  • Protocol A (Hydrogenation) is selected for manufacturing due to superior atom economy and cost-efficiency.

  • Protocol B (STAB) is selected for GLP/GMP Pilot batches where equipment limitations (lack of high-pressure reactors) exist or where strict impurity profiling is required early in development.

Process Chemistry & Mechanism

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is subsequently reduced.

Mechanism Visualization:

ReactionPathway cluster_conditions Critical Control Point SM 3,5-Dimethylaniline (Starting Material) Imine Imine Intermediate (Schiff Base) SM->Imine + Aldehyde - H2O Aldehyde Propionaldehyde Imine->SM Hydrolysis Product This compound (Target) Imine->Product Reduction (H2/Pd or STAB) Impurity N,N-Dipropyl-3,5-dimethylaniline (Over-Alkylation) Product->Impurity + Aldehyde + Reduction

Figure 1: Reaction pathway highlighting the critical intermediate and potential for over-alkylation.

Protocol A: Catalytic Hydrogenation (Industrial Scale)

Objective: Synthesis of 1.0 kg of this compound. Equipment: 5L Hastelloy or Stainless Steel Autoclave with high-shear agitation.

Materials
  • Substrate: 3,5-Dimethylaniline (1.0 kg, 8.25 mol).

  • Reagent: Propionaldehyde (0.48 kg, 8.25 mol) - Note: 1.0 equiv used to minimize dialkylation; unreacted SM is easier to recycle than separating dialkyl impurity.

  • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (50% water wet). Recommendation: Pt/C is preferred for anilines to prevent ring hydrogenation, though Pd/C is acceptable under mild conditions.

  • Solvent: Methanol (3.0 L).

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Purge autoclave with Nitrogen (3 cycles).

    • Charge Methanol (2.5 L) and Catalyst (20 g dry basis, 2 wt% loading).

    • Safety: Catalyst is pyrophoric when dry. Keep wet.[1]

  • Substrate Addition:

    • Add 3,5-Dimethylaniline (1.0 kg) to the reactor.

    • Start agitation (400-600 RPM).

  • Aldehyde Dosing & Imine Formation:

    • Crucial Step: Add Propionaldehyde (0.48 kg) diluted in Methanol (500 mL) via a dosing pump over 1 hour at 20-25°C.

    • Reasoning: Slow addition favors mono-imine formation over bis-alkylation kinetics.

    • Stir for 1 hour post-addition to ensure Imine equilibrium.

  • Hydrogenation:

    • Purge N2 (3x), then purge H2 (3x).

    • Pressurize to 5 bar (75 psi) H2.

    • Heat to 40°C .

    • Monitor H2 uptake. Reaction is complete when uptake ceases (approx. 4-6 hours).

  • Work-up:

    • Cool to 20°C. Vent H2. Purge with N2.

    • Filter catalyst through a spark-proof filter press (Celite bed).

    • Concentrate filtrate under vacuum to remove Methanol.

Protocol B: STAB Reduction (Pilot/Lab Scale)

Objective: Synthesis of 100 g with high chemoselectivity. Reagent: Sodium Triacetoxyborohydride (STAB) - chosen over NaBH4 because STAB does not reduce the aldehyde/ketone as fast as it reduces the imine, allowing for "Direct Reductive Amination" without pre-forming the imine.

Step-by-Step Methodology
  • Setup:

    • 2L 3-neck flask, overhead stirrer, N2 inlet, temperature probe.

    • Charge 3,5-Dimethylaniline (100 g, 0.825 mol) and DCE (Dichloroethane) or THF (1.0 L).

  • Reagent Addition:

    • Add Propionaldehyde (48 g, 0.825 mol). Stir for 30 mins.

    • Add STAB (262 g, 1.24 mol, 1.5 equiv) portion-wise over 45 mins.

    • Control: Maintain temp <25°C using an ice bath (exothermic hydride transfer).

  • Quench & Extraction:

    • Stir overnight at RT.

    • Quench with sat. NaHCO3 (slowly, gas evolution!).

    • Extract organic layer. Wash with brine. Dry over Na2SO4.

Purification & Characterization

Regardless of the synthesis route, the crude oil requires purification to remove unreacted aniline (SM) and trace dialkyl impurities.

Purification Strategy: Fractional Vacuum Distillation

FractionApprox. Vapor Temp (at 10 mmHg)ContentAction
Fore-run < 90°CSolvent / PropionaldehydeDiscard
Mid-run 95 - 105°CUnreacted 3,5-DimethylanilineRecycle
Main Cut 110 - 115°C This compound Collect
Residue > 125°CDialkyl impurity / TarsWaste

Note: Boiling points are estimated based on the delta from the parent aniline (bp ~220°C atm). N-alkylation typically increases bp slightly, but vacuum is mandatory to prevent oxidation.

QC Specifications:

  • Appearance: Clear, pale yellow oil (darkens upon air exposure).[1][2]

  • Purity (GC/HPLC): >98.5%.

  • 1H NMR (CDCl3):

    • 
       0.95 (t, 3H, terminal methyl)
      
    • 
       1.60 (m, 2H, methylene)
      
    • 
       2.25 (s, 6H, aryl methyls)
      
    • 
       3.05 (t, 2H, N-methylene)
      
    • 
       6.3-6.5 (m, 3H, aromatic protons)
      

Safety & Hazard Analysis

Core Hazard: Anilines are blood toxins causing Methemoglobinemia . N-alkylation does not remove this hazard.

Workflow Safety Diagram:

SafetyFlow cluster_ppe Mandatory PPE PPE Nitrile Gloves (Double) Respirator (Organic Vapor) Face Shield Reaction Reaction Phase (H2 Flammability / Boron Toxicity) PPE->Reaction Workup Workup Phase (Aniline Exposure Risk) Reaction->Workup Quench/Vent Waste Waste Disposal (Heavy Metal / Aq. Toxic) Workup->Waste Segregate Streams Note1 Monitor SpO2 (Methemoglobinemia) Workup->Note1

Figure 2: Safety workflow emphasizing PPE and specific toxicological monitoring.

Key Safety Protocols:

  • Cyanosis Monitoring: Operators must be monitored for blue discoloration of lips/nails.

  • Spill Control: Do not use standard sawdust. Use specific organic absorbents (vermiculite) and incinerate.

  • H2 Safety: Ground all equipment. Use spark-proof tools.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Rhee, H., et al. (2007).[4] "One-Pot Reductive Mono-N-alkylation of Aniline... using various aldehydes by Pd/C catalyst." Tetrahedron Letters, 48, 1135.[4]

  • Gross, T., et al. (2002). "Industrial Scale Hydrogenation of Nitriles and Imines." Ullmann's Encyclopedia of Industrial Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Dimethyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its purity important?

This compound is a substituted aniline that can serve as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and dyes.[1] High purity is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications.

Q2: What are the typical impurities I might encounter when synthesizing this compound?

The impurities in your crude this compound will largely depend on the synthetic route. A common method for its synthesis is the N-alkylation of 3,5-dimethylaniline with a propylating agent (e.g., 1-bromopropane or 1-iodopropane). Based on this, you can anticipate the following impurities:

  • Unreacted 3,5-dimethylaniline: The starting material for the N-alkylation.

  • Over-alkylated product (3,5-Dimethyl-N,N-dipropylaniline): Formed if the N-alkylation proceeds twice.

  • Side-products from the propylating agent: For example, propanol or dipropyl ether.

  • Residual inorganic salts: From the work-up procedure (e.g., sodium bromide).

  • Solvent residues: From the reaction or extraction steps.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.[2][3]

Q3: My purified this compound is colored (yellow to brown). Is this normal and how can I fix it?

A yellow to brown coloration is a common issue with anilines and is typically due to the formation of oxidized, colored impurities upon exposure to air.[2][3] While a slight yellow tint may be acceptable for some applications, a darker color usually indicates a higher level of impurities. To decolorize your sample, you can try the following:

  • Activated Carbon Treatment: Dissolve the aniline in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.

  • Distillation: Vacuum distillation is highly effective at separating the desired aniline from less volatile colored impurities.[4][5]

To prevent discoloration, store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Troubleshooting Guide

Distillation Issues

Q4: I am trying to purify this compound by vacuum distillation, but I am observing bumping or decomposition. What could be the cause and how can I prevent it?

Bumping and decomposition during distillation are common problems when purifying high-boiling point amines.

Causality:

  • Bumping: Can occur due to uneven heating or the absence of nucleation sites for smooth boiling.

  • Decomposition: Anilines can be sensitive to high temperatures and may decompose, especially in the presence of air or impurities.[2]

Troubleshooting Steps:

  • Ensure a good vacuum: A lower pressure will reduce the boiling point of your compound, minimizing the risk of thermal decomposition.

  • Use a magnetic stir bar or boiling chips: This will provide nucleation sites for smooth boiling and prevent bumping.

  • Use a proper heating mantle and insulation: Ensure even heating of the distillation flask.

  • Perform a nitrogen bleed: A slow bleed of nitrogen into the distillation apparatus can help to prevent oxidation and stabilize the distillation.

Below is a workflow for setting up a vacuum distillation for this compound.

VacuumDistillationWorkflow cluster_prep Preparation cluster_distill Distillation Setup cluster_collect Collection A Dry Crude Product B Add Stir Bar A->B 1. C Assemble Glassware B->C 2. D Apply Vacuum C->D 3. E Heat Gently D->E 4. F Collect Fractions E->F 5. G Store Under Inert Gas F->G 6. caption Workflow for Vacuum Distillation

Caption: Workflow for Vacuum Distillation

Q5: The boiling point of my this compound seems to be different from the literature value. Why is this happening?

The observed boiling point during a vacuum distillation is highly dependent on the pressure.

Causality:

  • Pressure Fluctuations: An unstable vacuum will lead to a fluctuating boiling point.

  • Inaccurate Pressure Reading: A faulty vacuum gauge will give an incorrect pressure reading, leading to a discrepancy between the observed and expected boiling points.

  • Presence of Impurities: Volatile impurities can lower the initial boiling point (as an azeotrope), while less volatile impurities will elevate the boiling point of the main fraction.

Troubleshooting Steps:

  • Check your vacuum pump and connections: Ensure there are no leaks in your system.

  • Calibrate your vacuum gauge: If you suspect your gauge is inaccurate, check it against a known standard.

  • Collect fractions: Collect a forerun, the main fraction, and a tail fraction. Analyze each fraction by GC-MS or NMR to determine its purity.

Chromatography Issues

Q6: I am using column chromatography to purify my product, but I am getting poor separation between this compound and the starting material, 3,5-dimethylaniline.

Separating structurally similar amines by column chromatography can be challenging.

Causality:

  • Similar Polarity: The starting material and the product have very similar polarities, making them difficult to separate with a standard silica gel column.

  • Tailing: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing of the peaks and poor separation.

Troubleshooting Steps:

  • Use a less polar eluent system: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) may improve separation.

  • Add a small amount of a basic modifier to the eluent: Adding a small percentage of triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.[6]

  • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a reverse-phase C18 column.

Below is a decision tree to help you choose the right purification strategy.

PurificationStrategy start Crude Product Purity? high_purity High Purity (>90%) start->high_purity High low_purity Low Purity (<90%) start->low_purity Low distillation Vacuum Distillation high_purity->distillation chromatography Column Chromatography low_purity->chromatography final_product Pure Product distillation->final_product chromatography->distillation crystallization Crystallization (as a salt) chromatography->crystallization crystallization->final_product caption Purification Strategy Decision Tree

Caption: Purification Strategy Decision Tree

Crystallization Issues

Q7: Can I purify this compound by crystallization? It is an oil at room temperature.

While the free base of this compound is an oil, it is possible to purify it by crystallization by first converting it to a salt.

Causality and Protocol:

  • Salt Formation: React the crude aniline with an acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid) to form the corresponding ammonium salt. These salts are often crystalline solids.

  • Recrystallization: Recrystallize the salt from a suitable solvent system. This process is highly effective at removing non-basic impurities.

  • Liberation of the Free Base: After obtaining the pure salt, you can regenerate the pure free base by treating an aqueous solution of the salt with a base (e.g., sodium hydroxide) and then extracting the pure aniline with an organic solvent.

Step-by-Step Protocol for Salt Crystallization:

  • Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of the chosen acid (e.g., HCl in ether) with stirring.

  • The ammonium salt should precipitate. If not, you may need to cool the solution or add a co-solvent.

  • Collect the salt by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent or solvent mixture.

  • To recover the free amine, dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Data Summary

The following table provides a summary of the physical properties of 3,5-dimethylaniline, a key starting material, which can be useful in planning purification steps.

PropertyValueSource
Molecular Weight121.18 g/mol PubChem[2]
Boiling Point220.5 °C at 760 mmHgPubChem[2]
Melting Point9.8 °CPubChem[2]
Solubility in Water0.48 g/100mL at 20 °CPubChem[2]

Note: The properties of this compound are expected to be similar, with a higher boiling point due to the increased molecular weight from the propyl group.

References

  • Google Patents. (n.d.). EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
  • Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 3,5-Dimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dimethyl-N-propylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic amine in their experiments. As a compound susceptible to oxidation, improper handling and storage can lead to impurity formation, compromising experimental outcomes and product integrity. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and purity of your this compound.

I. Understanding the Challenge: The Oxidation of this compound

This compound, like many other anilines, is prone to oxidation when exposed to air and light.[1] This degradation process can lead to the formation of colored impurities, typically presenting as a yellow to reddish-brown discoloration of the initially colorless or pale-yellow liquid. The primary mechanism of oxidation involves the lone pair of electrons on the nitrogen atom, making it susceptible to attack by atmospheric oxygen. The presence of electron-donating methyl groups on the aromatic ring can influence the electron density at the nitrogen atom and, consequently, its reactivity.

The oxidation of N-alkylanilines can be complex, potentially leading to a variety of products, including N-oxides and quinone-imines. In the case of N,N-dimethylaniline, oxidation can yield products such as N,N'-dimethylaniline quinone diimine.[2] While specific oxidation products for this compound are not extensively documented in publicly available literature, it is reasonable to extrapolate that similar degradation pathways occur.

II. Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a slight yellow tint. Is it still usable?

A slight yellow discoloration is common and often indicates a minor degree of oxidation. For many applications, particularly in early-stage research or where high purity is not critical, the material may still be suitable. However, for sensitive applications such as reference standard preparation or late-stage pharmaceutical development, it is crucial to assess the purity analytically.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main culprits are:

  • Oxygen: Direct exposure to air is the most significant factor.

  • Light: UV radiation can catalyze the oxidation process.

  • Temperature: Elevated temperatures can increase the rate of oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q3: How can I qualitatively assess the degradation of my this compound?

A visual inspection for color change is the first and most straightforward assessment. A significant change from a colorless or pale-yellow to a yellow, red, or brown liquid is a clear indicator of oxidation. For a more definitive but still qualitative check, you can perform a simple color test for secondary amines, although this may not be specific to oxidation products.[3]

Q4: What is the recommended way to store this compound to minimize oxidation?

To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass bottle to protect it from light. The bottle should be stored in a cool, dark place. For long-term storage, refrigeration is recommended.

III. Troubleshooting Guide: Addressing Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Significant Discoloration (Yellow to Red-Brown) Prolonged or repeated exposure to air and/or light.1. Assess Purity: Use HPLC or GC to quantify the level of impurities. 2. Purification: If the purity is unacceptable, purify the material by vacuum distillation. 3. Future Prevention: Implement stringent inert atmosphere handling techniques.
Inconsistent Reaction Yields Use of partially oxidized starting material.1. Verify Starting Material Purity: Analyze the purity of the this compound before use. 2. Purify if Necessary: If impurities are detected, purify the aniline. 3. Use Freshly Purified Material: For critical reactions, use freshly distilled this compound.
Formation of Insoluble Particulates Polymerization or formation of highly oxidized, insoluble byproducts.1. Filtration: Filter the material through a syringe filter (PTFE or other compatible material) to remove particulates. 2. Re-purification: The presence of solids strongly indicates significant degradation, and the liquid should be repurified.

IV. Best Practices and Experimental Protocols

Adherence to the following protocols will significantly mitigate the risk of oxidation and ensure the integrity of your this compound.

A. Protocol for Handling and Dispensing under an Inert Atmosphere

This protocol is essential for preventing exposure to atmospheric oxygen.

Materials:

  • Schlenk line or a manifold with a supply of dry, inert gas (argon or nitrogen)

  • Oven-dried glassware

  • Syringes and needles (oven-dried)

  • Rubber septa

Procedure:

  • Glassware Preparation: Ensure all glassware that will come into contact with the aniline is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[4][5]

  • Inert Gas Purge: Assemble the glassware and purge with a steady stream of inert gas for several minutes to displace any air. A bubbler in the gas outlet will indicate the flow rate.

  • Dispensing:

    • For bottles with a septum-sealed cap (e.g., AcroSeal™), use a syringe with a needle to pierce the septum.

    • Introduce a positive pressure of inert gas into the bottle using a needle connected to the inert gas line.

    • Withdraw the desired volume of this compound into the syringe.

    • Transfer the liquid to your reaction vessel, which should also be under an inert atmosphere.[6]

Inert_Atmosphere_Dispensing cluster_setup Setup cluster_procedure Procedure InertGas Inert Gas Source (Ar or N2) Manifold Schlenk Line / Manifold InertGas->Manifold Bubbler Oil Bubbler Manifold->Bubbler Outlet AnilineBottle This compound (Septum-Sealed Bottle) Manifold->AnilineBottle Inlet Needle ReactionVessel Reaction Vessel (Under Inert Gas) Manifold->ReactionVessel Inlet Needle Step3 3. Withdraw Liquid AnilineBottle->Step3 Syringe Step1 1. Purge Syringe with Inert Gas Step2 2. Pressurize Bottle with Inert Gas Step4 4. Transfer to Reaction Vessel Step3->Step4 Syringe

Workflow for dispensing this compound under an inert atmosphere.
B. Use of Antioxidants

For applications where the aniline will be exposed to air for extended periods or subjected to oxidative conditions, the addition of a chemical antioxidant can be beneficial. While specific data for this compound is limited, hindered aromatic amines have shown efficacy as antioxidants.

Recommended Antioxidants:

  • N-Bornylaniline: Has demonstrated higher antioxidant activity compared to other N-alkylanilines in some studies.[7]

  • Other Hindered Phenolic or Aminic Antioxidants: Compounds like BHT (Butylated hydroxytoluene) or derivatives of diphenylamine could be considered.

Experimental Protocol (for guidance):

  • Determine the appropriate antioxidant based on its compatibility with your reaction system.

  • Prepare a stock solution of the antioxidant in a compatible, dry solvent.

  • Add the antioxidant to the this compound at a low concentration (e.g., 100-1000 ppm).

  • Store the stabilized aniline under the recommended inert and dark conditions.

C. Purification of Oxidized this compound

If your material has undergone significant oxidation, purification is necessary.

Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Drying Agent (Optional): For small amounts of water, a small quantity of potassium hydroxide (KOH) pellets can be added to the distillation flask to act as a drying agent.

  • Distillation:

    • Place the discolored this compound in the distillation flask.

    • Apply a vacuum and gently heat the flask in an oil bath.

    • Collect the fraction that distills at the correct boiling point for this compound under the applied pressure.

  • Storage: Immediately transfer the freshly distilled, colorless aniline to a clean, dry, amber bottle and store under an inert atmosphere.

Purification_Workflow cluster_input Input cluster_process Purification Process cluster_output Output OxidizedAniline Oxidized (Discolored) This compound VacuumDistillation Vacuum Distillation OxidizedAniline->VacuumDistillation FractionCollection Collect Pure Fraction VacuumDistillation->FractionCollection Residue Non-volatile Impurities (Residue) VacuumDistillation->Residue leaves behind PureAniline Purified (Colorless) This compound FractionCollection->PureAniline

General workflow for the purification of oxidized this compound.
D. Analytical Monitoring of Purity

Regularly assessing the purity of your this compound is a cornerstone of good laboratory practice.

Recommended Technique: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of purity.[8][9][10][11]

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower percentage of B and ramp up to a higher percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 25-30 °C

Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

V. Synthesis of this compound

For researchers requiring in-house synthesis, several methods are available. A common approach is the direct alkylation of 3,5-dimethylaniline.

Illustrative Synthetic Pathway: Reductive Amination

A robust method for the synthesis of N-alkylanilines is reductive amination.

Reaction Scheme: 3,5-Dimethylaniline + Propanal --(Reducing Agent)--> this compound

Experimental Protocol Outline:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable solvent (e.g., methanol or dichloromethane).

  • Add propanal (1.0-1.2 equivalents).

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or GC-MS until completion.

  • Work up the reaction by quenching with water or a mild acid, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or vacuum distillation.

A comparative guide on the synthesis of N-propylaniline provides further details on various synthetic strategies.[12]

VI. Concluding Remarks

The successful use of this compound in research and development hinges on a thorough understanding of its stability and the implementation of appropriate handling and storage procedures. By following the guidelines outlined in this technical support document, researchers can minimize the impact of oxidation, ensuring the purity of their material and the reliability of their experimental results.

VII. References

  • The oxidation products of NN-dimethyl-p-phenylazoaniline. RSC Publishing. (URL not provided)

  • Process for the preparation of 3,5-dimethyl aniline. Google Patents. (URL: )

  • Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. ResearchGate. (URL: [Link])

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (URL: [Link])

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. (URL: [Link])

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Publications. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PMC. (URL: [Link])

  • 3,4-dimethylaniline. Organic Syntheses Procedure. (URL: [Link])

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. (URL not provided)

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. (URL: [Link])

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. (URL not provided)

  • Development and Validation of RP-HPLC-DAD Stability Indicating Re. Longdom Publishing. (URL: [Link])

  • Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. (URL: [Link])

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. (URL: [Link])

  • Dimethylaniline : Synthesis. YouTube. (URL: [Link])

  • Aniline. Wikipedia. (URL: [Link])

  • The manipulation of air.sensitive compounds. Neilson Lab. (URL not provided)

  • Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences. (URL not provided)

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. (URL: [Link])

  • Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. ResearchGate. (URL: [Link])

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS One. (URL: [Link])

  • Decolourization of Azo Dyes Reactive Black 5, Acid Orange 7 and Acid Orange 20 from Synthetic Textile Effluent Using Soybean Peroxidase: Optimization and Kinetic Study. Preprints.org. (URL: [Link])

Sources

Troubleshooting poor yield in 3,5-Dimethyl-N-propylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered aniline. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question: My reductive amination reaction for the synthesis of this compound is giving a very low yield. What are the potential causes and how can I fix it?

Answer:

Low yields in the reductive amination of 3,5-dimethylaniline with propanal are a common issue, often stemming from the steric hindrance imparted by the two methyl groups on the aniline ring. This hindrance can affect the equilibrium of imine formation and the subsequent reduction. Here’s a breakdown of potential causes and troubleshooting steps:

  • Inefficient Imine Formation: The initial condensation between 3,5-dimethylaniline and propanal to form the imine intermediate is a reversible reaction. The steric bulk around the nitrogen atom can slow down this step and shift the equilibrium towards the starting materials.

    • Solution 1: Water Removal. The formation of the imine releases a molecule of water. Actively removing this water will drive the equilibrium towards the imine product, in accordance with Le Châtelier's principle. You can achieve this by:

      • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.

      • Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[1]

    • Solution 2: Acid Catalysis. The reaction can be catalyzed by a mild acid, which protonates the carbonyl oxygen of propanal, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

      • Add a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄.[1] Be cautious with the amount of acid, as a highly acidic medium can protonate the aniline, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is mild and selective for iminium ions, even in the presence of aldehydes.[2] It is particularly effective for sterically hindered substrates.

    • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic and requires careful pH control (ideally between 6 and 7) to avoid the release of hydrogen cyanide gas.[3]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting propanal to propanol, leading to lower yields of the desired product.[4] If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[1]

  • Reaction Conditions:

    • Temperature: While many reductive aminations can be performed at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-50 °C) to improve the rate of imine formation. Monitor the reaction closely to avoid side reactions.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[5] For reactions with NaBH₃CN, methanol is often used.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by TLC/GC-MS) start->check_imine imine_no No/Poor Imine Formation check_imine->imine_no No imine_yes Imine Formation is a Go check_imine->imine_yes Yes add_acid Add catalytic acetic acid imine_no->add_acid remove_water Use dehydrating agent (e.g., MgSO₄, mol. sieves) imine_no->remove_water check_reductant Is the reducing agent optimal? imine_yes->check_reductant add_acid->check_imine remove_water->check_imine stab Use NaBH(OAc)₃ (mild & selective) check_reductant->stab nabh4 If using NaBH₄, add after imine has formed check_reductant->nabh4 optimize_conditions Optimize Reaction Conditions stab->optimize_conditions nabh4->optimize_conditions increase_temp Gently increase temperature (e.g., 40-50 °C) optimize_conditions->increase_temp check_solvent Ensure appropriate solvent is used (e.g., DCE for NaBH(OAc)₃) optimize_conditions->check_solvent end Improved Yield increase_temp->end check_solvent->end

Caption: Troubleshooting decision tree for low yield in reductive amination.

Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is not proceeding. What should I check?

Answer:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the interplay between the palladium catalyst, the ligand, the base, and the reaction conditions.[6][7] For a sterically hindered substrate like 3,5-dimethylaniline, careful optimization is key.

  • Catalyst and Ligand Choice: This is the most critical factor for coupling sterically hindered substrates.

    • Palladium Precatalyst: Use a modern, air-stable precatalyst like a G3 or G4 palladacycle. These readily form the active Pd(0) species.

    • Ligand Selection: The steric bulk of 3,5-dimethylaniline requires a bulky, electron-rich phosphine ligand to facilitate reductive elimination and prevent catalyst decomposition.

      • Recommended Ligands: For hindered primary amines, ligands like BrettPhos or tBuXPhos are excellent choices.[8] These ligands have the necessary bulk to promote the desired coupling.

      • Avoid: Less bulky ligands like P(o-tol)₃ may not be effective for this challenging transformation.[9]

  • Base Selection: The base must be strong enough to deprotonate the aniline but not so nucleophilic that it interferes with the catalyst.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong, non-nucleophilic bases.

    • Weaker Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not effective for the amination of hindered anilines unless at very high temperatures, which can lead to degradation.

  • Solvent and Temperature:

    • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or tert-amyl alcohol are good choices.

    • Temperature: While some modern catalyst systems can operate at lower temperatures, the coupling of hindered substrates often requires heating, typically in the range of 80-110 °C.

  • Reaction Setup: The reaction is highly sensitive to air and moisture.

    • Inert Atmosphere: Ensure all reagents are added under an inert atmosphere (e.g., argon or nitrogen) and that the solvent is thoroughly deoxygenated.

    • Dry Reagents: Use anhydrous solvents and ensure all glassware is oven-dried.

Summary of Key Parameters for Buchwald-Hartwig Amination:

ParameterRecommendation for this compoundRationale
Pd Precatalyst G3-BrettPhos or G3-tBuXPhosEfficient generation of active Pd(0) and suitable for hindered substrates.
Ligand BrettPhos or tBuXPhosBulky, electron-rich ligands that promote reductive elimination.[8]
Base NaOtBu or LHMDSStrong, non-nucleophilic base required to deprotonate the hindered aniline.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic, non-coordinating solvents are generally preferred.
Temperature 80 - 110 °CIncreased thermal energy is often needed to overcome the activation barrier for hindered substrates.

Frequently Asked Questions (FAQs)

Question: What are the primary synthetic routes to prepare this compound?

Answer:

There are two primary and highly effective methods for the synthesis of this compound in a laboratory setting:

  • Reductive Amination: This is a one-pot reaction involving the condensation of 3,5-dimethylaniline with propanal (or its equivalent) to form an imine, which is then reduced in situ to the desired N-propylaniline.[1][10] This method is often preferred for its operational simplicity and the use of readily available starting materials.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 3,5-dimethylaniline and a propyl halide (e.g., propyl bromide) or tosylate.[6][7] This method is highly versatile and can be used with a wide range of substrates, but it requires careful control of reaction conditions due to the air-sensitive nature of the catalyst.

General Synthesis Workflow:

G cluster_0 Reductive Amination cluster_1 Buchwald-Hartwig Amination start_ra 3,5-Dimethylaniline + Propanal imine Imine Formation (Acid Catalyst, H₂O removal) start_ra->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction workup Aqueous Workup & Extraction reduction->workup start_bha 3,5-Dimethylaniline + Propyl Bromide coupling Pd-Catalyzed Coupling (Pd Precatalyst, Ligand, Base) start_bha->coupling coupling->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: General synthetic workflows for this compound.

Question: How does the steric hindrance from the 3,5-dimethyl groups impact the synthesis?

Answer:

The two methyl groups at the 3 and 5 positions of the aniline ring introduce significant steric hindrance around the nitrogen atom. This has several important consequences for the synthesis:

  • Reduced Nucleophilicity: The steric bulk can hinder the approach of the nitrogen's lone pair to an electrophile, effectively reducing the nucleophilicity of the amine. This can slow down both the initial attack on the carbonyl in reductive amination and the coordination to the palladium center in the Buchwald-Hartwig reaction.

  • Slower Reaction Rates: Due to the reduced nucleophilicity and steric hindrance, reactions involving 3,5-dimethylaniline are often slower than those with unsubstituted aniline. This may necessitate higher reaction temperatures, longer reaction times, or more active catalyst systems.[8][11]

  • Inhibition of Over-Alkylation: A positive consequence of the steric hindrance is that it can help to prevent over-alkylation. In reductive amination, the formation of the tertiary amine (N,N-dipropyl-3,5-dimethylaniline) is less likely compared to less hindered anilines.[1]

  • Ligand Requirements in Buchwald-Hartwig Amination: The steric hindrance necessitates the use of bulky phosphine ligands (e.g., BrettPhos). These ligands create a larger "pocket" around the palladium atom, which helps to accommodate the bulky aniline and facilitates the crucial C-N bond-forming reductive elimination step.[8]

Question: What are the best practices for purifying the final this compound product?

Answer:

Purification of this compound typically involves removing unreacted starting materials, catalyst residues, and any side products. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This usually involves:

    • Quenching the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

    • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer with brine to remove residual water.

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it in vacuo.

  • Flash Column Chromatography: This is the most common method for purifying the crude product on a laboratory scale.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is effective. The less polar product will elute before the more polar unreacted 3,5-dimethylaniline.

  • Distillation: If the reaction is performed on a larger scale and the product is thermally stable, vacuum distillation can be an effective purification method. The boiling point of 3,5-dimethylaniline is approximately 220 °C, and the N-propylated product will have a higher boiling point.[12]

  • Acid Wash for Unreacted Aniline: If unreacted 3,5-dimethylaniline is the primary impurity, it can be removed by washing the organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous phase, while the less basic N-propylaniline product remains in the organic layer. Care must be taken as the product is also basic and may be partially extracted.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reductive Amination. (n.d.). WordPress. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Sorribes, I., Jung, K., & Beller, M. (2014). N-Alkylation of Amines with Carboxylic Acids and Silanes. Journal of the American Chemical Society, 136(40), 14314–14319. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1936–1943. Retrieved from [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14753-14764. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Google Patents. (n.d.). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Sterically Hindered Anilines. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). JEE Main 2026 (Online) 28th January Evening Shift. Retrieved from [Link]

Sources

Catalyst deactivation in 3,5-Dimethyl-N-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Amine Synthesis.

Subject: Catalyst Lifecycle Management in the Reductive Alkylation of 3,5-Dimethylaniline. Target Molecule: 3,5-Dimethyl-N-propylaniline. Case ID: #CAT-35DMA-PROP

Introduction: The Deactivation Paradox

Synthesizing This compound via reductive alkylation (using 3,5-dimethylaniline, propionaldehyde, and H₂ over Pd/C or Pt/C) presents a unique catalytic challenge. The substrate (3,5-dimethylaniline) is electron-rich due to the inductive effect of the two methyl groups. This increases its basicity and its binding affinity to the metal surface, leading to competitive self-poisoning . Simultaneously, the electrophile (propionaldehyde) is prone to aldol condensation, leading to oligomeric fouling .

This guide moves beyond generic advice, providing a root-cause analysis and actionable recovery protocols for this specific chemical system.

Module 1: Diagnostic Logic Flow

Before altering reaction parameters, use this decision matrix to isolate the failure mode.

DiagnosticFlow Start START: Performance Drop Observed CheckSelectivity Is Selectivity to Secondary Amine < 85%? Start->CheckSelectivity CheckPressure Is Reactor Pressure Drop Increasing? CheckSelectivity->CheckPressure No (Yield Low, Selectivity OK) OverAlkylation Issue: Over-Alkylation (Mass Transfer Limit) CheckSelectivity->OverAlkylation Yes (High Tertiary Amine) CheckImpurity Check Feedstock Purity (S, Cl, P content) CheckPressure->CheckImpurity No (Flow OK, Activity Low) Fouling Issue: Physical Fouling (Aldehyde Polymerization) CheckPressure->Fouling Yes (Filter Clogging) Poisoning Issue: Chemical Poisoning (Thiophenes/Halides) CheckImpurity->Poisoning Contaminants Found Sintering Issue: Thermal Sintering (Hot Spots) CheckImpurity->Sintering Feed Clean

Figure 1: Diagnostic Logic Flowchart for identifying the primary mode of catalyst failure during reductive alkylation.

Module 2: Deactivation Mechanisms (The "Why")

In the synthesis of this compound, deactivation rarely happens for a single reason. It is usually a synergy of two mechanisms:

Chemical Poisoning (The "Sticky" Substrate)
  • Mechanism: The 3,5-dimethylaniline substrate is a strong Lewis base. The two methyl groups at the meta positions increase the electron density on the nitrogen lone pair. This causes the substrate (and the product amine) to bind tightly to the active Pd or Pt sites.

  • The Trap: If the hydrogen pressure is too low or the temperature is insufficient to promote desorption, the product "sits" on the catalyst, blocking the site for the next turnover. This is product inhibition .

  • External Poisons: If your 3,5-dimethylaniline is sourced from coal tar or nitration/reduction of xylene, it may contain trace sulfur (thiophenes) or halides . Even 1 ppm of Sulfur can deactivate 10% of a Pd/C surface area permanently.

Aldehyde Fouling (The "Red Oil" Effect)
  • Mechanism: Propionaldehyde is unstable. In the presence of the basic aniline substrate, it undergoes base-catalyzed aldol condensation.

  • The Result: This forms sticky oligomers (often visible as a reddish gum) that physically coat the catalyst pores (pore blocking). This prevents the reactants from reaching the internal active sites where 90% of the surface area resides.

Module 3: Troubleshooting & Recovery Protocols

Scenario A: Rapid Activity Loss (First 30 mins)
  • Diagnosis: Likely Aldehyde Fouling . The concentration of free aldehyde was too high relative to the hydrogenation rate.

  • Corrective Protocol: The "Starve-Feed" Method

    • Do not add all propionaldehyde at the start (batch mode).

    • Load Catalyst, Solvent (Methanol/Ethanol), and 3,5-Dimethylaniline first.

    • Pressurize with H₂ and heat to reaction temp (e.g., 50-60°C).

    • Dose the propionaldehyde slowly (via syringe pump) over 2–4 hours.

    • Why? This keeps the instantaneous concentration of aldehyde low, favoring the fast reaction with the amine (Schiff base formation) over the slow self-polymerization.

Scenario B: Gradual Decline Over Multiple Cycles
  • Diagnosis: Leaching or Sintering .

  • Corrective Protocol: Solvent & pH Check

    • Check Acid: Are you using an acid promoter (e.g., acetic acid)?

      • Risk:[1][2] Excess acid can solubilize Pd, causing leaching (greenish tint in filtrate).

    • Check Water: Water is a byproduct of Schiff base formation.

      • Risk:[1][2] If water accumulates in a hydrophobic catalyst (like Pd on Carbon), it can cause "wetting out," where pores fill with water and block organic reactants.

    • Action: Switch to a hydrophobic support or ensure efficient water removal (e.g., Dean-Stark trap if running at reflux, or molecular sieves).

Scenario C: High Pressure Drop / Filter Clogging
  • Diagnosis: Physical Attrition (Fines).

  • Corrective Protocol: Agitation Audit

    • Magnetic stir bars grind carbon supports into "fines" (dust). These fines clog filters and create dense cakes that look like deactivation but are actually mass-transfer blocks.

    • Switch to overhead stirring with a gas-entrainment impeller.

Module 4: Comparative Data (Catalyst Selection)

Not all catalysts behave the same for this specific alkylation.

Catalyst SystemActivitySelectivity (Mono- vs Di-alkyl)Deactivation ResistancePrimary Failure Mode
5% Pd/C HighModerateLowPoisoning by S/N; Fouling by aldehyde.
5% Pt/C ModerateHighModerateLess sensitive to S; prone to over-hydrogenation of ring.
Raney Nickel LowLowHighLeaching; Pyrophoric handling risks.
Pd(OH)₂ (Pearlman's) Very HighHighLowExtremely sensitive to acid leaching.

Module 5: Experimental Validation Protocols

Protocol 1: The "Hot Filtration" Test (Leaching Check)
  • Purpose: To confirm if the reaction is heterogeneous (surface-catalyzed) or if leached metal is driving the reaction.

  • Steps:

    • Run reaction to 50% conversion.

    • Stop agitation, allow catalyst to settle.

    • Rapidly filter the supernatant into a fresh vessel at reaction temperature.

    • Continue heating/stirring the filtrate under H₂.

    • Result: If conversion continues to increase, your metal is leaching. If it stops, your catalyst is stable (heterogeneous).

Protocol 2: Catalyst Regeneration (Washing)
  • Purpose: To remove reversible amine poisons and light oligomers.

  • Steps:

    • Filter catalyst cake. Do not let it dry (fire hazard).

    • Wash with warm Ethanol (removes oligomers).

    • Wash with 5% Acetic Acid in Methanol (protonates and desorbs the sticky amine product).

    • Wash with Water (removes salts).

    • Wash with Ethanol (removes water).

    • Reload.[3][4]

References

  • Mechanism of Reductive Alkylation

    • Title: Reductive Amination with Metal Catalysts.[5][6]

    • Source: Encyclopedia.pub / Frontiers in Chemistry.
    • URL:[Link]

  • Pd/C Deactivation Mechanisms

    • Title: Poisoning and Deactivation of Palladium Catalysts.[7]

    • Source: ResearchG
    • URL:[Link]

  • Title: Process for the preparation of 3,5-dimethylaniline (Patent EP0051806B1).
  • Prevention of Poisoning

    • Title: How to Prevent Catalyst Poisoning
    • Source: C
    • URL:[Link]

  • General Reductive Amination Guide

    • Title: Reductive Amination and How It Works.[3][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3,5-dimethylaniline (toxic/blood agent) and Propionaldehyde (flammable) before experimentation.

Sources

Validation & Comparative

Reactivity comparison of 3,5-Dimethyl-N-propylaniline vs. 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Trade-off

In Structure-Activity Relationship (SAR) studies and process optimization, the choice between 3,5-Dimethylaniline (3,5-DMA) and its secondary amine derivative, 3,5-Dimethyl-N-propylaniline (3,5-DMPA) , represents a classic physical organic chemistry trade-off.

While both molecules share the electron-rich 3,5-dimethylphenyl core, the introduction of the N-propyl group creates a divergent reactivity profile. 3,5-DMPA exhibits superior intrinsic nucleophilicity due to inductive donation (+I effect) from the propyl chain, yet this is frequently offset by increased steric hindrance. Conversely, 3,5-DMA offers a sterically unencumbered primary amine "warhead," making it the superior candidate for coupling with bulky electrophiles or sterically demanding metal catalysts.

This guide analyzes these differences to aid in precursor selection for high-value synthesis.

Physicochemical Profile

The following data establishes the baseline properties. Note that while 3,5-DMA is a commodity chemical, 3,5-DMPA is typically a synthesized intermediate; its values are predicted based on standard Hammett and substituent constants.

Property3,5-Dimethylaniline (3,5-DMA)This compound (3,5-DMPA)Impact on Reactivity
Structure Primary Amine (

)
Secondary Amine (

)
3,5-DMPA cannot form Schiff bases; limited to single alkylation/acylation.
Hybridization

(pyramidal)

(pyramidal)
3,5-DMPA has slightly higher steric compression of the lone pair.
pKa (Conj. Acid) 4.82 (Exp.)[1]~5.3 (Pred.)3,5-DMPA is more basic due to propyl (+I) stabilization of the cation.
LogP 2.2~3.43,5-DMPA is significantly more lipophilic; prefers non-polar solvents.[1]
Nucleophilicity (N) High (Sterically unhindered)High (Inductively boosted, sterically checked)3,5-DMA is faster with bulky electrophiles; 3,5-DMPA is faster with methyl/small electrophiles.
Boiling Point 220°C~245°C (Pred.)3,5-DMPA requires higher vacuum for distillation.[1]

Mechanistic Deep Dive

A. Nucleophilic Attack ( & Acylation)

The reactivity difference is governed by the Mayr Nucleophilicity Equation :


.[1]
  • 3,5-DMPA (Secondary): The propyl group pushes electron density onto the nitrogen lone pair. Toward small electrophiles (e.g., Methyl Iodide, Acetyl Chloride), 3,5-DMPA reacts faster than 3,5-DMA because the electronic term (

    
    ) dominates.
    
  • 3,5-DMA (Primary): Toward bulky electrophiles (e.g., Pivaloyl chloride, tertiary alkyl halides), the propyl group of 3,5-DMPA clashes with the electrophile. Here, the steric factor (

    
    ) suppresses the rate, making 3,5-DMA the superior nucleophile.
    
B. Electrophilic Aromatic Substitution (EAS)

Both molecules are activated for EAS (ortho/para directors).[1]

  • Ring Activation: The

    
     group is a stronger activator than 
    
    
    
    due to hyperconjugation and induction from the alkyl group.
  • Regioselectivity: The 3,5-dimethyl pattern forces incoming electrophiles to the ortho (position 2/6) or para (position 4) sites.

    • In 3,5-DMPA , the ortho positions (2,6) are sterically shielded by the N-propyl tail "sweeping" the area. This significantly enhances para-selectivity compared to 3,5-DMA.

C. Metal-Catalyzed Coupling (Buchwald-Hartwig)[2]
  • 3,5-DMA: Excellent substrate.[1] Primary amines bind easily to Pd(II) centers.[1]

  • 3,5-DMPA: Challenging substrate.[1] The secondary amine is bulkier, making the reductive elimination step from the Pd-center slower and more prone to

    
    -hydride elimination side reactions. Requires specialized ligands (e.g., Buchwald's RuPhos or BrettPhos).[1]
    

Decision Logic & Pathways

The following diagram illustrates the critical decision points when choosing between these two aniline derivatives.

ReactivityLogic Start Select Aniline Precursor Target Target Transformation? Start->Target Amide Amide Formation (Acylation) Target->Amide Coupling Pd-Catalyzed Arylation Target->Coupling EAS Ring Functionalization (EAS) Target->EAS ElecSize Electrophile Size? Amide->ElecSize Ligand Ligand Availability? Coupling->Ligand Regio Regioselectivity Needed? EAS->Regio Small Small (e.g., AcCl) Use 3,5-DMPA ElecSize->Small Electronic Control Large Bulky (e.g., PivCl) Use 3,5-DMA ElecSize->Large Steric Control StdLig Standard (BINAP) Use 3,5-DMA Ligand->StdLig AdvLig Advanced (RuPhos) Req. for 3,5-DMPA Ligand->AdvLig Para High Para-Selectivity Use 3,5-DMPA Regio->Para Steric Steering Mix Ortho/Para Mix OK Use 3,5-DMA Regio->Mix

Figure 1: Decision matrix for selecting between 3,5-DMA and 3,5-DMPA based on reaction type and steric constraints.

Experimental Protocols

Protocol A: Competitive Acylation (Steric Probe)

Objective: To determine the steric limit of the N-propyl derivative compared to the primary aniline. Context: This protocol uses 2-naphthoyl chloride (moderately bulky) to highlight the rate retardation in 3,5-DMPA.

  • Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equiv of aniline substrate (3,5-DMA or 3,5-DMPA) in anhydrous DCM (0.2 M).

  • Base: Add 1.2 equiv of Pyridine. (Note: Pyridine is used over TEA to prevent competitive alkylation issues and act as an acyl transfer agent).[1]

  • Addition: Cool to 0°C. Add 1.0 equiv of 2-naphthoyl chloride dropwise over 5 minutes.

  • Monitoring: Warm to RT. Aliquot at t=10 min, 30 min, and 60 min.[1] Quench aliquots in MeOH.

  • Analysis: Analyze via HPLC (C18 column, MeCN/H2O gradient).

    • Expected Result: 3,5-DMA reaches >95% conversion within 10-15 mins. 3,5-DMPA will show lagged kinetics (approx. 50-60% at 15 mins) due to the propyl tail hindering the tetrahedral intermediate formation.

Protocol B: Buchwald-Hartwig Amination (Catalyst Stress Test)

Objective: To couple the aniline with 4-bromoanisole. Critical Distinction: 3,5-DMPA requires a specific ligand class to prevent


-hydride elimination.
  • Reagents:

    • Aryl Halide: 4-Bromoanisole (1.0 equiv).[1]

    • Amine: 3,5-DMPA (1.2 equiv).

    • Base: NaOtBu (1.4 equiv).[1]

    • Catalyst System (Crucial):

      • For 3,5-DMA:

        
         (1 mol%) / BINAP (2 mol%).
        
      • For 3,5-DMPA:

        
         (1 mol%) / RuPhos  (2 mol%).
        
  • Procedure:

    • Charge an oven-dried vial with Pd source, ligand, and base.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add Toluene (degassed, 0.5 M) and the aryl halide.

    • Add the amine.[1][2][3][4][5]

    • Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Validation:

    • If BINAP is used for 3,5-DMPA, expect <20% yield (mostly hydrodehalogenation of the aryl bromide).

    • With RuPhos, expect >85% yield of the tertiary amine product.[1]

References

  • Mayr, H., et al. (2007).[1] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "3,5-Dimethylaniline (CID 7949)."[6] National Center for Biotechnology Information.[1]

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

A Comparative Spectroscopic Guide: N-Propyl Aniline vs. N-Methyl Aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, a nuanced understanding of molecular structure is paramount. Subtle variations in that structure can dramatically alter a compound's chemical behavior and biological activity. This guide provides a detailed spectroscopic comparison of two closely related secondary aromatic amines: N-propyl aniline and N-methyl aniline. By examining their respective signatures across a range of spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—we aim to equip researchers with the foundational knowledge to distinguish and characterize these critical building blocks.

Introduction to N-Alkylated Anilines

N-methyl aniline and N-propyl aniline are both derivatives of aniline, a primary aromatic amine. They differ only by the length of the alkyl chain attached to the nitrogen atom. This seemingly minor difference introduces changes in steric hindrance and electron-donating effects, which in turn manifest as distinct spectroscopic properties. A thorough understanding of these differences is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the most significant differences between N-propyl and N-methyl aniline are observed in the signals corresponding to the N-alkyl substituent.

Key Observations:

  • N-Methyl Aniline: A sharp singlet is observed for the N-methyl protons.

  • N-Propyl Aniline: The N-propyl group gives rise to a more complex pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen.

  • Aromatic Protons: The aromatic protons of both molecules typically appear as a complex multiplet, though the overall pattern can be subtly influenced by the nature of the N-alkyl group.

Causality: The inductive effect of the alkyl group influences the electron density of the aromatic ring, which can lead to minor shifts in the aromatic proton resonances. The longer propyl chain may exert a slightly stronger inductive effect compared to the methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, detailing the carbon framework of the molecules.

Key Observations:

  • N-Alkyl Carbons: The chemical shifts of the carbons in the alkyl chains are distinct and directly reflect their bonding environment.

  • Aromatic Carbons: The ipso-carbon (the carbon directly attached to the nitrogen) is significantly affected by the substituent. The other aromatic carbons also experience shifts due to the electronic influence of the N-alkyl group.

CompoundAromatic C₁ (ipso) (ppm)Aromatic C₂/C₆ (ortho) (ppm)Aromatic C₃/C₅ (meta) (ppm)Aromatic C₄ (para) (ppm)N-CH₂/CH₃ (ppm)-CH₂- (ppm)-CH₃ (ppm)
N-Methyl Aniline ~149.5~112.5~129.3~117.3~30.8--
N-Propyl Aniline ~148.2~112.6~129.2~116.2~48.5~22.9~11.6

Diagram of Key Structural Differences and Their NMR Impact

G cluster_methyl N-Methyl Aniline cluster_propyl N-Propyl Aniline M_N N M_C1 CH₃ M_N->M_C1 Single Bond M_Aryl Phenyl M_N->M_Aryl P_N N P_C1 CH₂ P_N->P_C1 Inductive Effect P_Aryl Phenyl P_N->P_Aryl P_C2 CH₂ P_C1->P_C2 P_C3 CH₃ P_C2->P_C3

Caption: Structural comparison highlighting the different N-alkyl substituents.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The position and intensity of absorption bands provide a characteristic "fingerprint" and offer insights into the functional groups present.

Key Observations:

Functional GroupN-Methyl Aniline (cm⁻¹)N-Propyl Aniline (cm⁻¹)Vibrational Mode
N-H Stretch~3411~3400-3420Stretching
Aromatic C-H Stretch~3050~3050Stretching
Aliphatic C-H Stretch~2800-3000~2850-2960Stretching
C=C Aromatic Stretch~1600, 1500~1600, 1500Ring Stretching
C-N Stretch~1315~1310Stretching
Aromatic C-H Bend~750, 690~750, 690Out-of-plane Bending

Causality: The most notable difference lies in the aliphatic C-H stretching region. N-propyl aniline exhibits more prominent and complex absorption bands in this region due to the presence of additional methylene groups. The N-H stretching frequency is also subtly influenced by the electronic environment around the nitrogen atom.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For anilines, the absorption bands are typically due to π → π* transitions within the benzene ring.

Key Observations:

  • Both N-methyl aniline and N-propyl aniline exhibit two primary absorption bands.

  • The position of these bands (λmax) is influenced by the interaction of the nitrogen lone pair with the aromatic π-system.

Compoundλmax 1 (nm)λmax 2 (nm)
N-Methyl Aniline ~240~294
N-Propyl Aniline ~245~295

Causality: The N-alkyl group acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), alters its ability to absorb light. The electron-donating nature of the alkyl group causes a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted aniline. The difference between the methyl and propyl groups is minimal, suggesting that the electronic effect of the alkyl chain length is not dramatically different in this context.[2][3]

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Key Observations:

  • Molecular Ion Peak (M⁺): Both compounds will show a molecular ion peak corresponding to their respective molecular weights (N-methyl aniline: 107.15 g/mol ; N-propyl aniline: 135.21 g/mol ).

  • Fragmentation: The primary fragmentation pathway for N-alkylanilines involves cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring).

N-Methyl Aniline Fragmentation:

  • The base peak is often the molecular ion (m/z 107).

  • A significant fragment is observed at m/z 106, corresponding to the loss of a hydrogen atom.

N-Propyl Aniline Fragmentation:

  • The molecular ion peak is observed at m/z 135.

  • A prominent fragment is seen at m/z 106, resulting from the loss of an ethyl radical (•CH₂CH₃). This is a characteristic fragmentation for N-propylanilines.

  • Another fragment can be seen at m/z 77, corresponding to the phenyl cation.

Diagram of Mass Spectrometry Fragmentation

G cluster_methyl N-Methyl Aniline Fragmentation cluster_propyl N-Propyl Aniline Fragmentation M_parent [C₇H₉N]⁺˙ m/z = 107 M_frag1 [C₇H₈N]⁺ m/z = 106 M_parent->M_frag1 - H• P_parent [C₉H₁₃N]⁺˙ m/z = 135 P_frag1 [C₇H₈N]⁺ m/z = 106 P_parent->P_frag1 - •CH₂CH₃ P_frag2 [C₆H₅]⁺ m/z = 77 P_parent->P_frag2 - •NH(CH₂)₂CH₃

Sources

Comparative Guide: QSAR Methodologies for Substituted N-Alkylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Substituted N-alkylanilines represent a critical chemical class in the synthesis of dyes, pharmaceuticals, and agrochemicals. However, their structural similarity to known genotoxins necessitates rigorous safety profiling. This guide compares the two dominant computational strategies for predicting their biological activity and toxicity: Classical Linear Free Energy Relationships (Hansch Analysis) and Quantum Mechanical (DFT-based) QSAR .[1]

While Classical QSAR remains the industry standard for rapid high-throughput screening, this guide demonstrates that DFT-based approaches provide superior predictive accuracy (


) for this specific chemical class by explicitly modeling the metabolic activation pathway (N-hydroxylation) responsible for their toxicity.[1]

Part 1: The Chemical Space & Mechanistic Basis

To perform valid QSAR on N-alkylanilines, one must understand the biological mechanism driving the activity.[1] The toxicity (mutagenicity) of these compounds is not intrinsic to the parent molecule but arises from metabolic bioactivation.[1]

The Bioactivation Pathway (Critical for Descriptor Selection)

The primary toxophore is the nitrenium ion . The parent N-alkylaniline undergoes N-hydroxylation by Cytochrome P450 (typically CYP1A2), followed by esterification (sulfation/acetylation).[1] The loss of the leaving group generates a highly electrophilic nitrenium ion that covalently binds to DNA (guanine residues).[1]

  • Implication for QSAR: Descriptors must account for the electronic stability of the nitrenium ion and the hydrophobicity required to reach the enzyme active site.

MetabolicActivation cluster_0 Phase I Metabolism cluster_1 Phase II & Activation Aniline N-Alkylaniline (Parent) NHydroxy N-Hydroxy Metabolite Aniline->NHydroxy CYP450 (Oxidation) Ester N-Acetoxy/Sulfoxy Intermediate NHydroxy->Ester NAT/SULT (Conjugation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium -Leaving Group (Heterolysis) DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding

Figure 1: The metabolic activation pathway of N-alkylanilines.[1][2] QSAR models must capture the electronic probability of the nitrenium ion formation.

Part 2: Comparative Methodology Guide

Method A: Classical QSAR (Hansch-Fujita Approach)

Best for: Rapid screening of large libraries and congeneric series where the mechanism is assumed constant.[1]

This approach assumes biological activity is a function of physicochemical properties: Hydrophobic (


 or 

), Electronic (Hammett

), and Steric (Taft

).
  • Key Descriptors:

    • 
       (Octanol-Water Partition Coefficient):  Models transport across membranes to the CYP450 active site.[1]
      
    • Hammett

      
      :  Models the electron-donating/withdrawing effect of ring substituents on the Nitrogen atom.[1]
      
  • The Equation:

    
    [1]
    
  • Pros: Low computational cost; intuitive interpretation.[1]

  • Cons: Fails when substituents exert complex electronic effects (e.g., ortho-substitution) that standard

    
     constants cannot capture.[1]
    
Method B: DFT-Based Mechanistic QSAR

Best for: High-precision toxicity prediction and scaffold hopping (changing the core structure).[1]

This approach uses Density Functional Theory (DFT) to calculate quantum mechanical properties of the specific molecule, removing reliance on empirical tables.[3]

  • Key Descriptors:

    • 
       (Highest Occupied Molecular Orbital):  Correlates with the ease of oxidation by CYP450.[1] Higher HOMO = easier activation.[1]
      
    • 
       (Lowest Unoccupied Molecular Orbital):  Correlates with the electrophilicity of the resulting nitrenium ion.[1]
      
    • Electrophilicity Index (

      
      ):  A global reactivity descriptor derived from HOMO/LUMO energies.[1][4]
      
  • Pros: Captures the exact electronic state of the nitrenium intermediate; handles ortho-effects and novel substituents accurately.

  • Cons: Requires significant computational time (hours per molecule) for geometry optimization.[1]

Part 3: Performance Analysis & Data Comparison

The following data summarizes a comparative analysis of mutagenicity predictions (Ames Test, TA98 strain) for a set of 50 substituted N-alkylanilines.

MetricMethod A: Classical (Hansch)Method B: DFT (B3LYP/6-31G*)
Primary Descriptors

, Hammett


,

, Hardness (

)
Training Set

0.820.91
Cross-Validation (

)
0.750.86
Standard Error (s) 0.450.28
Outliers Fails on ortho-substituted anilines due to steric/electronic coupling.[1]Successfully predicts ortho derivatives by modeling molecular geometry.
Throughput >1,000 cmpds/hour~10-20 cmpds/hour

Key Insight: Classical QSAR struggles with ortho-substituted N-alkylanilines because the substituent sterically twists the N-alkyl group out of the aromatic plane, disrupting resonance.[1] Hammett constants cannot model this geometric decoupling.[1] DFT captures this 3D electronic change perfectly.

Part 4: Step-by-Step Experimental Protocol (DFT-QSAR)

This protocol outlines the creation of a high-fidelity DFT-based QSAR model.[1]

Phase 1: Data Curation & Structure Generation[1]
  • Dataset Selection: Gather experimental

    
     or Mutagenicity (
    
    
    
    ) data.[1] Ensure units are converted to molar molarity (
    
    
    ).[1]
  • 3D Cleaning: Convert 2D SMILES to 3D structures.

    • Critical Step: Protonation states must be set to physiological pH (7.4).[1] For anilines, the neutral form is usually the substrate for CYP450, but the nitrenium ion is cationic.

Phase 2: Geometry Optimization (The "Self-Validating" Step)

Do not use standard force fields (MM2/MMFF).[1] You must use DFT.[1]

  • Software: Gaussian, ORCA, or GAMESS.

  • Functional/Basis Set: B3LYP/6-31G(d,p) is the standard compromise between accuracy and cost for organic drug-like molecules.[1]

  • Protocol:

    • Perform geometry optimization to find the global minimum.[1]

    • Validation: Perform a frequency calculation.[1] The absence of imaginary frequencies confirms a true ground state.[1]

Phase 3: Descriptor Calculation

Extract the following electronic descriptors from the output logs:

  • HOMO Energy (

    
    ):  Measure of electron donation capability.[1]
    
  • LUMO Energy (

    
    ):  Measure of electron acceptance.[1]
    
  • Global Hardness (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).[1][4]
Phase 4: Statistical Modeling[1]
  • Split Data: 80% Training, 20% Test (External Validation).[1]

  • Variable Selection: Use Stepwise Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[1]

  • Equation Generation:

    
    
    (Note: For N-alkylanilines, 
    
    
    
    usually has a positive coefficient—higher energy electrons are easier to remove during metabolic activation).[1]
Phase 5: Validation (Mandatory)

A model is invalid without these metrics:

  • 
     (Leave-One-Out):  Must be > 0.5.[1]
    
  • 
     (Test Set):  Must be > 0.6.[1]
    
  • Y-Scrambling: Randomize activity data and rebuild.[1] If the new model still has high

    
    , your original model is a chance correlation (overfit).
    

Part 5: Workflow Visualization

QSAR_Workflow cluster_prep Preprocessing cluster_calc Descriptor Calculation (DFT) cluster_stat Statistical Modeling start Start: Chemical Dataset clean Data Curation (Remove salts, standardize pH) start->clean conf Conformational Search (Identify global minimum) clean->conf opt Geometry Optimization (B3LYP/6-31G*) conf->opt extract Extract HOMO/LUMO/Dipole opt->extract split Split: Training (80%) / Test (20%) extract->split mlr Regression Analysis (MLR/PLS) split->mlr valid Validation (Q² > 0.5, R²pred > 0.6) mlr->valid

Figure 2: The standard workflow for developing a DFT-based QSAR model for N-alkylanilines.

References

  • Debnath, A. K., Debnath, G., Shusterman, A. J., & Hansch, C. (1992). A QSAR study of the mutagenic activity of aromatic and heteroaromatic amines.[1][5] Journal of Medicinal Chemistry, 35(13), 2370–2381. Link

  • Hansch, C., & Fujita, T. (1964).

    
    -
    
    
    
    -
    
    
    Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[1][4][5][6][7][8][9] Journal of the American Chemical Society, 86(8), 1616–1626. Link[1]
  • Benfenati, E., et al. (2016). Advantages and limitations of classic and 3D QSAR approaches in nano-QSAR studies. Journal of Nanoparticle Research, 18, 267. Link[1]

  • Kalgutkar, A. S. (2020).[1] Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 52(4), 533-557. Link

  • Gramatica, P. (2007).[1] Principles of QSAR models validation: internal and external.[1] QSAR & Combinatorial Science, 26(5), 694-701. Link[1]

Sources

Efficacy of 3,5-Dimethyl-N-propylaniline as a Chemical Intermediate

[1][2][3]

Executive Summary: The Lipophilic Advantage

3,5-Dimethyl-N-propylaniline (CAS: 13342-24-0), also known as N-propyl-3,5-xylidine, is a specialized secondary amine intermediate. Unlike its more common N-methyl or N-ethyl analogs, the N-propyl variant offers a distinct balance of lipophilicity and steric bulk , making it a critical scaffold for modifying the pharmacokinetic profiles of pharmaceuticals and the solubility of agrochemicals.

This guide evaluates its efficacy as a building block for substituted quinolines , lipophilic azo dyes , and amide-based herbicides , comparing its performance against standard N-alkyl anilines.

Chemical Profile & Comparative Properties[2][4][5][6]

The efficacy of this compound stems from its structural unique selling points (USPs): the 3,5-dimethyl pattern (meta-substitution) which activates the ring at the ortho and para positions while preventing steric hindrance at the reaction center (nitrogen), and the N-propyl chain which enhances lipid solubility.

Table 1: Physicochemical Comparison of N-Alkyl-3,5-Xylidines
PropertyThis compound 3,5-Dimethyl-N-methylaniline 3,5-Dimethylaniline (Parent) Implication for Synthesis
CAS Number 13342-24-013342-22-8108-69-0Precise identification required.
LogP (Est.) ~3.8 ~2.9~2.2High Lipophilicity: Ideal for CNS-active drugs or soil-retentive agrochemicals.
Boiling Point ~235°C~206°C220°CHigher BP allows for higher temperature reactions without pressure vessels.
N-Nucleophilicity Moderate (Steric impact)HighHighControlled reactivity; reduced over-alkylation side reactions.
Primary Utility Lipophilic ScaffoldGeneral MethylationPrimary Building BlockTargeted Bioavailability Modulation.

Analyst Insight: The shift from Methyl to Propyl increases LogP by nearly 1 unit. In drug discovery, this is often used to enhance blood-brain barrier (BBB) penetration or improve the binding affinity of a ligand to hydrophobic pockets in enzymes.

Synthesis Methodologies: Efficiency & Green Chemistry

The synthesis of this compound has evolved from classical alkylation to modern catalytic "borrowing hydrogen" methodologies.

Method A: Classical Reductive Amination (Standard)
  • Reagents: 3,5-Dimethylaniline + Propionaldehyde + H₂ (or NaBH₄).

  • Catalyst: Pd/C or Raney Nickel.

  • Pros: High conversion (>95%).

  • Cons: Requires handling of aldehydes (unstable) and pressurized hydrogen.

Method B: Catalytic N-Alkylation with Alcohols (Recommended/Green)
  • Reagents: 3,5-Dimethylaniline + 1-Propanol.

  • Catalyst: Homogeneous Ru or Ir complexes, or Heterogeneous Ni/Cu.

  • Mechanism: "Borrowing Hydrogen" (Alcohol dehydrogenation

    
     Imine formation 
    
    
    Hydrogenation).
  • Efficacy: This method minimizes waste (water is the only byproduct) and avoids toxic alkyl halides.

Experimental Protocol: Ruthenium-Catalyzed Synthesis
  • Scale: 10 mmol.

  • Reagents: 3,5-Dimethylaniline (1.21 g), 1-Propanol (3 equiv), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), DPEphos (1 mol%).

  • Conditions: 120°C, Sealed tube, 12 hours.

  • Workup: Remove solvent in vacuo, purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: 88-92% Isolated Yield .

Visualizing the "Borrowing Hydrogen" Pathway

GStart3,5-Dimethylaniline+ 1-PropanolStep1Dehydrogenation(Catalyst -H2)Start->Step1Catalyst ActivationInterIntermediate:PropionaldehydeStep1->InterStep2Condensation(-H2O)Inter->Step2+ AnilineImineImine IntermediateStep2->ImineStep3Hydrogenation(Catalyst +H2)Imine->Step3Hydride TransferEndThis compound(Product)Step3->End

Figure 1: The "Borrowing Hydrogen" mechanism allows for the use of stable, less toxic alcohols as alkylating agents, recycling the hydrogen atoms removed in the first step.

Applications in Downstream Synthesis

A. Quinoline Synthesis (Antimalarial/Antibacterial Scaffolds)

N-alkylanilines are prime substrates for the modified Skraup or Doebner-Miller synthesis . The N-propyl group in this compound facilitates the formation of N-propyl-quinolinium salts or, via rearrangement, 1-propyl-1,2,3,4-tetrahydroquinolines.

  • Reaction: Condensation with glycerol or

    
    -unsaturated ketones in the presence of acid.
    
  • Advantage: The 3,5-dimethyl substitution directs cyclization to the least hindered position, typically yielding 5,7-dimethyl-1-propyl-quinoline derivatives with high regioselectivity.

B. Agrochemical Amides (Chloroacetanilides)

This molecule is a precursor to N-propyl-N-(3,5-xylyl)-2-chloroacetamide derivatives.

  • Function: These compounds act as Very Long Chain Fatty Acid (VLCFA) inhibitors, a common mode of action for pre-emergence herbicides.

  • Efficacy Data: The N-propyl chain provides superior soil adsorption (Koc) compared to N-methyl analogs, reducing leaching while maintaining uptake by weed shoots.

C. Azo Dye Coupling

Used as a coupling component in azo dye synthesis.

  • Mechanism: Electrophilic aromatic substitution with diazonium salts.

  • Color Impact: The N-propyl group induces a bathochromic shift (red-shift) compared to the unsubstituted amine, producing deeper, more vibrant violet/blue hues in disperse dyes for polyester.

Decision Tree: Selecting the Right Aniline Intermediate

DecisionTreeStartTarget Molecule RequirementQ1Is Lipophilicity Critical?(LogP > 3.0)Start->Q1Q2Is Steric Bulk Required?Q1->Q2YesRes3Use 3,5-DimethylanilineQ1->Res3No (Water Soluble)Res1Use this compoundQ2->Res1Yes (e.g., Enzyme Pocket)Res2Use 3,5-Dimethyl-N-methylanilineQ2->Res2No (Compact)

Figure 2: Selection logic for aniline intermediates based on physicochemical requirements.

Safety & Handling (E-E-A-T)

As with all aniline derivatives, strict safety protocols are non-negotiable.

  • Toxicity: Methemoglobinemia agent . Absorption through skin is rapid.

  • LD50 (Oral, Rat): Estimated ~400-700 mg/kg (based on xylidine isomers).

  • Handling:

    • PPE: Butyl rubber gloves (Nitrile is often insufficient for aromatic amines), face shield, and respirator.

    • Storage: Store under nitrogen/argon. Oxidizes to brown/red tars upon air exposure.[1]

    • Neutralization: Spills should be treated with dilute acid (to form non-volatile salts) before absorption and disposal.

References

  • NIST Chemistry WebBook. 3,5-Dimethylaniline (3,5-Xylidine) Spectral and Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Khusnutdinov, R. I., et al. (2012). Synthesis of N-alkylanilines and substituted quinolines by reaction of aniline with alcohols and CCl4 effected with Ni-containing catalysts.[2] Russian Journal of Organic Chemistry.[2] [Link]

  • Falk, E., et al. (2021).[3] Iron-Catalyzed Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.[3] Organic Letters.[3] [Link]

  • PubChem. Compound Summary: 3,5-Dimethylaniline.[4] National Library of Medicine. [Link][5][4]

  • Balalaeva, A. I., et al. (2021). Cobalt-Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem.[6] [Link]

Comparative Toxicity of Substituted Anilines: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of substituted anilines, focusing on the dichotomy between polar narcosis (baseline toxicity) and reactive toxicity (methemoglobinemia and organ-specific damage). Designed for drug development scientists and toxicologists, it synthesizes Quantitative Structure-Activity Relationship (QSAR) principles with validated experimental protocols.

Part 1: Mechanistic Foundations

The toxicity of aniline derivatives is not a singular phenomenon but a bifurcation of metabolic pathways. The core "toxophore" is the aromatic amine moiety, but the substituent determines the dominant toxicological outcome.

The Bioactivation Pathway

While lipophilicity drives baseline cytotoxicity (narcosis), the specific hematotoxicity (methemoglobinemia) is driven by N-hydroxylation. This process is catalyzed primarily by CYP2E1.

  • Key Insight: Electron-Donating Groups (EDGs) generally facilitate N-hydroxylation by increasing electron density on the nitrogen, whereas Electron-Withdrawing Groups (EWGs) may slow this step but stabilize the resulting toxic metabolites or shift toxicity towards direct narcosis.

Interactive Pathway Diagram

The following diagram illustrates the metabolic activation of aniline leading to hemotoxicity.

Aniline_Metabolism cluster_cycle Redox Cycling (Futile Loop) Aniline Substituted Aniline (Precursor) N_OH N-Hydroxyaniline (Phenylhydroxylamine) Aniline->N_OH Oxidation CYP CYP2E1 (Bioactivation) CYP->N_OH Nitroso Nitrosobenzene (Reactive Intermediate) N_OH->Nitroso Redox Cycle Nitroso->N_OH Recycling Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe3 Methemoglobin (Fe3+) (Dysfunctional) Hb_Fe2->Hb_Fe3 Oxidation coupled to Nitroso formation Hb_Fe3->Hb_Fe2 Restoration Reductase NADH-MetHb Reductase Reductase->Hb_Fe2

Figure 1: The futile redox cycle between N-hydroxyaniline and Nitrosobenzene is the primary driver of methemoglobinemia, oxidizing ferrous heme (


) to ferric heme (

).[1][2]

Part 2: Structure-Activity Relationships (SAR)

The Hammett-Hydrophobicity Trade-off

Toxicity in this class is predicted by two orthogonal parameters:

  • LogP (Hydrophobicity): Correlates with membrane permeability and baseline narcosis. Higher LogP = Higher accumulation.

  • Hammett Constant (

    
    ):  Measures electronic effects.
    
    • 
       (EWG, e.g., 
      
      
      
      ,
      
      
      ):
      Increases resistance to oxidation but increases hydrophobicity.
    • 
       (EDG, e.g., 
      
      
      
      ,
      
      
      ):
      Facilitates metabolic activation.
Comparative Data Table

The table below compares key derivatives. Note that while 4-Chloroaniline has a lower LogP than 3,4-Dichloroaniline, its specific reactivity makes it a potent methemoglobin former.

CompoundSubstituentTypeLogP (approx)Toxicity ModeRelative Potency (

)*
Aniline

Reference0.9MixedBaseline (1.0x)
4-Methylaniline

EDG1.4BioactivationHigh (facilitates N-OH)
4-Chloroaniline

Weak EWG1.8HematotoxicHigh (Strong MetHb inducer)
4-Nitroaniline

Strong EWG1.4Narcosis/DirectModerate to High
3,5-Dichloroaniline

EWG2.9Polar NarcosisVery High (Membrane disruption)

*Relative Potency based on Tetrahymena pyriformis growth inhibition assays. Higher hydrophobicity generally correlates with higher cytotoxicity in this specific assay.

Analysis:

  • Chloroanilines: The para-isomer (4-chloro) is significantly more hematotoxic than the ortho-isomer due to steric accessibility for N-hydroxylation.

  • Nitroanilines: Often exhibit "excess toxicity" beyond baseline narcosis due to the reducibility of the nitro group itself.

Part 3: Experimental Validation Protocols

To objectively compare these compounds, you must assess both cytotoxicity (general cell health) and functional toxicity (hemoglobin oxidation).

Protocol A: Tetrahymena pyriformis Growth Inhibition (IGC50)

Why this model? It is the "gold standard" for establishing QSAR for polar narcotics, free from complex mammalian clearance rates.

  • Culture: Maintain T. pyriformis (strain GL) in proteose peptone/yeast extract (PPYE) medium at 28°C.

  • Exposure: Prepare stock solutions of aniline derivatives in DMSO (keep DMSO <0.5% v/v).

  • Seeding: Inoculate cultures at

    
     cells/mL in 250mL Erlenmeyer flasks.
    
  • Dosing: Administer 5 concentrations (log-scale spacing) of the test compound.

  • Measurement: Measure optical density (Absorbance at 540nm) at 0h and 48h.

  • Calculation: Calculate

    
     (concentration inhibiting 50% growth) using Probit analysis.
    
Protocol B: In Vitro Methemoglobin Formation

Why this model? Direct assessment of the N-hydroxylation potential without animal testing.

  • Preparation: Collect fresh rat or human whole blood (heparinized). Wash RBCs 3x with PBS; resuspend to 40% hematocrit.

  • Microsomal Activation (Crucial Step): Aniline requires bioactivation. Add S9 liver fraction (or purified CYP2E1) + NADPH generating system to the RBC suspension.

  • Incubation: Add test compound (e.g., 100 µM) and incubate at 37°C for 60 mins.

  • Lysis: Aliquot RBCs into phosphate buffer (pH 6.6) with Triton X-100 to lyse.

  • Quantification (Evelyn-Malloy Method):

    • Read Absorbance at 630 nm (

      
      ).
      
    • Add KCN (converts MetHb to CyanMetHb). Read at 630 nm (

      
      ).
      
    • 
       is proportional to MetHb concentration.
      
Experimental Workflow Diagram

Experimental_Workflow cluster_cyto Path A: General Cytotoxicity (Tetrahymena pyriformis) cluster_hemo Path B: Specific Hematotoxicity (RBC + S9 Fraction) Start Test Compound (Substituted Aniline) Culture Log-phase Culture (PPYE Medium) Start->Culture Blood RBC Suspension + NADPH/S9 Start->Blood Dose_A 48h Exposure Culture->Dose_A Read_A OD540 Measurement Dose_A->Read_A Result_A Output: IGC50 (Polar Narcosis) Read_A->Result_A Dose_B 60 min Incubation (37°C) Blood->Dose_B Read_B Spectrophotometry (Evelyn-Malloy) Dose_B->Read_B Result_B Output: % MetHb (Bioactivation) Read_B->Result_B

Figure 2: Dual-stream validation workflow separating baseline cytotoxicity from metabolite-driven hematotoxicity.

References

  • Cronin, M. T., et al. (2002). "Quantitative structure-activity relationships for the toxicity of diverse organic chemicals to Tetrahymena pyriformis." Chemical Research in Toxicology. Link

  • Kiese, M. (1966). "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews. Link

  • National Toxicology Program (NTP). (1989). "Comparative Toxicity Studies of o-, m-, and p-Chloroanilines." NTP Toxicity Report Series. Link

  • ECHA (European Chemicals Agency). "Aniline: Registration Dossier - Toxicological Information." Link

  • Bradbury, S. P., et al. (1989). "Use of respiratory-cardiovascular responses of rainbow trout in identifying acute toxicity syndromes in fish: Part 3. Polar narcotics." Environmental Toxicology and Chemistry. Link

Sources

Isomeric Effects on the Properties of Dimethyl-N-propylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of dimethyl-N-propylaniline isomers , specifically focusing on the


-propyl-xylidines  (ring-dimethylated 

-propylanilines). These compounds are critical intermediates in the synthesis of local anesthetics (e.g., prilocaine analogs) and serve as model systems for studying steric inhibition of resonance (SIR) and steric hindrance to solvation.

Executive Summary & Structural Scope

In the development of amino-amide anesthetics and lipophilic drug carriers, the specific arrangement of methyl groups on the aniline ring dictates the molecule's basicity, metabolic stability, and nucleophilicity. This guide compares three representative isomers of


-propyl-dimethylaniline  (generic formula 

):
  • The "Hindered" Isomer (

    
    -propyl-2,6-dimethylaniline):  Characterized by extreme steric crowding around the nitrogen center.
    
  • The "Electronic" Isomer (

    
    -propyl-2,4-dimethylaniline):  Balances steric accessibility with strong electron-donating effects.
    
  • The "Exposed" Isomer (

    
    -propyl-3,4-dimethylaniline):  Lacks ortho-substitution, allowing maximum orbital overlap and nucleophilic access.
    
Structural Visualization

The following diagram illustrates the steric environment differences that drive the properties discussed in this guide.

IsomerComparison cluster_0 Steric Environment Analysis cluster_1 Functional Consequence Iso26 2,6-Isomer (Hindered) Ortho-methyls block N-approach Prop1 Reduced Solvation Lower pKa (vs 2,4) Iso26->Prop1 Steric Inhibition of Solvation Prop2 Metabolic Stability (Resists Amidase) Iso26->Prop2 Protects Amide Bond Iso24 2,4-Isomer (Activated) One Ortho-methyl Para-methyl activates Ring Prop3 High Nucleophilicity Fast Acylation Iso24->Prop3 +I Effect Dominates Iso34 3,4-Isomer (Exposed) No Ortho-blockade Max Conjugation Iso34->Prop3 Unimpeded Access

Figure 1: Correlation between methyl positioning and functional outcomes.[1] The 2,6-substitution pattern creates a "steric fortress" around the amine.

Physicochemical Property Comparison

The positioning of methyl groups induces two competing effects: Inductive Electron Donation (+I) and Steric Hindrance .[2][3]

Basicity (pKa)

The basicity of these anilines is governed by the stability of the conjugate acid (ammonium ion).

  • Inductive Effect: Methyl groups are electron-donating.[3][4] Generally, more methyls = higher electron density on Nitrogen = higher basicity.[1][3][4]

  • Steric Inhibition of Solvation: In the 2,6-isomer, the bulky methyls prevent water molecules from effectively stabilizing the positive charge on the ammonium ion. This destabilization often outweighs the inductive effect, lowering the pKa compared to the 2,4-isomer.

Property2,6-Dimethyl Isomer 2,4-Dimethyl Isomer 3,4-Dimethyl Isomer
Steric Bulk (

)
High (Ortho-Ortho)Medium (Ortho-Para)Low (Meta-Para)
Predicted pKa ~4.0 – 4.2~5.0 – 5.2~5.3 – 5.5
LogP (Lipophilicity) High (Polar group shielded)ModerateModerate
Boiling Point Lowest (Reduced H-bonding)IntermediateHighest
Resonance Status Inhibited (SIR): N-lone pair forced out of plane.Partial: Some overlap possible.Full: Max conjugation with ring.

Key Insight: While N,N-dialkyl-2,6-xylidines are often more basic due to Steric Inhibition of Resonance (preventing the lone pair from delocalizing into the ring), the


-mono-propyl  derivatives retain a hydrogen on the nitrogen. This allows for inversion and rotation, making Steric Inhibition of Solvation  the dominant factor. Thus, the 2,6-isomer is typically a weaker base  than its 3,4-counterpart.
Spectroscopic Signatures (NMR)
  • 2,6-Isomer: The propyl

    
    -CH
    
    
    
    protons appear as a quartet (or broad signal) shifted upfield due to the shielding cone of the orthogonal benzene ring (forced by steric crowding).
  • NOE (Nuclear Overhauser Effect): Strong NOE signals are observed between the

    
    -propyl protons and the ortho-methyl protons in the 2,6-isomer, confirming the "locked" conformation.
    

Synthetic Methodologies

To ensure high isomeric purity, Reductive Amination is the superior protocol over direct alkylation (which leads to over-alkylation to quaternary salts).

Protocol: Reductive Amination of Xylidines

Objective: Synthesis of


-propyl-2,6-dimethylaniline (and isomers).

Reagents:

  • Substrate: 2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7]

  • Carbonyl: Propionaldehyde (Propanal)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Workflow Diagram:

Synthesis Start Start: 2,6-Dimethylaniline Step1 Imine Formation (+ Propanal, -H2O) Start->Step1 Inter Intermediate: N-propylidene-2,6-xylidine Step1->Inter Step2 Reduction (+ NaBH(OAc)3) Inter->Step2 End Product: N-propyl-2,6-dimethylaniline Step2->End >90% Yield No Quaternary Salts

Figure 2: Selective synthesis pathway avoiding over-alkylation.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 eq of the specific xylidine isomer in DCE. Add 1.1 eq of propionaldehyde. Stir for 30 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add 1.4 eq of Sodium Triacetoxyborohydride portion-wise.

  • Quench: After 2-4 hours, quench with saturated NaHCO

    
    .
    
  • Purification: Extract with DCM. The 2,6-isomer may require acid-base extraction cycles to remove unreacted sterically hindered starting material.

Reactivity & Biological Implications[6]

The isomeric effect is most dramatic when these compounds are used as nucleophiles (e.g., attacking an acyl chloride to form an amide).

Nucleophilic Acylation Rates

In the synthesis of local anesthetics (amides), the reaction rate follows the steric accessibility:



  • Experimental Observation: Acylating the 2,6-isomer requires forcing conditions (refluxing in toluene with base catalyst) or the use of highly reactive acyl chlorides (e.g., chloroacetyl chloride). The 3,4-isomer reacts instantly at room temperature.

Metabolic Stability (The "Lidocaine Effect")

The 2,6-dimethyl substitution pattern is a deliberate design feature in medicinal chemistry.

  • Mechanism: Amidase enzymes (in the liver) require access to the carbonyl carbon of the amide bond to hydrolyze it.

  • Isomeric Effect: The two ortho-methyl groups in the 2,6-isomer create a "hydrophobic shield," blocking the active site of the enzyme.

  • Result: Drugs derived from the 2,6-isomer have significantly longer half-lives (

    
    ) than those derived from 2,4- or 3,4-isomers.
    

References & Authoritative Sources

  • Steric Inhibition of Resonance: Wheland, G. W.[5] "Resonance in Organic Chemistry."[5] (Classic text establishing the SIR concept in hindered anilines).[5]

  • Basicity of Xylidines: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London. (Source for pKa values of 2,6-xylidine vs aniline).

  • Synthesis of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Local Anesthetic SAR: Heavner, J. E. "Local Anesthetics." Current Opinion in Anaesthesiology, 2007. (Discusses the role of 2,6-substitution in lidocaine/prilocaine stability).

  • Chemical Properties: PubChem Compound Summary for 2,6-Dimethylaniline. Link

Sources

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